Massadine
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H24Br4N10O5 |
|---|---|
Molecular Weight |
828.1 g/mol |
IUPAC Name |
4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24Br4N10O5/c23-7-1-9(31-13(7)25)15(38)29-3-5-6(4-30-16(39)10-2-8(24)14(26)32-10)12(37)21-11(5)22(40)18(34-20(28)36-22)41-17(21)33-19(27)35-21/h1-2,5-6,11-12,17-18,31-32,37,40H,3-4H2,(H,29,38)(H,30,39)(H3,27,33,35)(H3,28,34,36)/t5-,6-,11+,12+,17+,18-,21+,22-/m1/s1 |
InChI Key |
MJHZRZBAUGHJOJ-RVJSRHHYSA-N |
Isomeric SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |
Synonyms |
massadine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Massadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massadine is a highly oxygenated alkaloid natural product, isolated from the marine sponge Stylissa aff. massa.[1][2] It has been identified as a potent inhibitor of geranylgeranyltransferase type I (GGTase I), an enzyme crucial for the post-translational modification of a variety of proteins essential for cellular signaling.[1] This guide provides a detailed overview of the mechanism of action of this compound, focusing on its molecular target, the downstream consequences of its inhibitory activity, and the experimental protocols relevant to its characterization.
Core Mechanism: Inhibition of Geranylgeranyltransferase Type I
The primary mechanism of action of this compound is the inhibition of the enzyme geranylgeranyltransferase type I (GGTase I).[1] GGTase I is a zinc-dependent enzyme that catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminal cysteine residue of target proteins that contain a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine or phenylalanine).[3] This post-translational modification, known as geranylgeranylation, is a form of prenylation that is critical for the proper localization and function of these proteins, enabling them to anchor to cellular membranes.[3]
By inhibiting GGTase I, this compound prevents the geranylgeranylation of key signaling proteins. This leads to their mislocalization within the cell, typically causing them to remain in the cytosol instead of translocating to the cell membrane where they would normally be active.[3][4] This disruption of protein localization and function is the foundation of this compound's biological activity.
Quantitative Data
The inhibitory activity of this compound against GGTase I has been quantified, providing a benchmark for its potency. To date, the primary reported quantitative data is its half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | Organism of Enzyme Origin | IC50 (µM) | Reference |
| This compound | Geranylgeranyltransferase Type I (GGTase I) | Candida albicans | 3.9 | [1] |
Experimental Protocols
While the specific experimental protocol used to determine the IC50 of this compound by its discoverers is not publicly detailed, a representative protocol for a GGTase I inhibition assay can be constructed based on established methodologies. These assays typically measure the incorporation of a labeled geranylgeranyl group onto a substrate protein.
Representative Experimental Protocol: In Vitro GGTase I Inhibition Assay
1. Objective: To determine the in vitro inhibitory activity of this compound on GGTase I.
2. Materials:
-
Recombinant GGTase I enzyme
-
Geranylgeranyl pyrophosphate (GGPP)
-
[³H]-GGPP (radiolabeled) or fluorescently-labeled GGPP
-
Substrate protein (e.g., RhoA, Rac1, or a peptide with a CaaX motif)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation cocktail (for radiometric assay) or fluorescence plate reader
-
Filter paper (e.g., glass fiber filters)
-
Trichloroacetic acid (TCA)
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate protein, and [³H]-GGPP.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding GGTase I to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an excess of cold 10% TCA.
-
Precipitate the proteins by incubating on ice for 30 minutes.
-
Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated [³H]-GGPP.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Downstream Effects
The inhibition of GGTase I by this compound has profound effects on numerous intracellular signaling pathways, primarily through the disruption of the function of the Rho family of small GTPases. These proteins, including RhoA, Rac1, and Cdc42, are master regulators of a wide array of cellular processes.[5][6]
Key Downstream Effects of GGTase I Inhibition:
-
Disruption of Cytoskeletal Dynamics: Rho GTPases are essential for the organization of the actin cytoskeleton. Inhibition of their geranylgeranylation leads to a collapse of stress fibers, lamellipodia, and filopodia, which in turn affects cell morphology, adhesion, and motility.[7]
-
Inhibition of Cell Proliferation and Survival: The mislocalization of geranylgeranylated proteins can disrupt signaling cascades that are crucial for cell cycle progression and survival, such as the PI3K/AKT and MAPK pathways. This can lead to cell cycle arrest, typically in the G1 phase, and in some cases, apoptosis.[5][8]
-
Modulation of Inflammatory Responses: Rho GTPases play a significant role in inflammatory signaling. By inhibiting their function, GGTase I inhibitors can modulate the production of inflammatory cytokines and regulate the migration and activation of immune cells.[9][10]
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for GGTase I inhibition assay.
This compound exerts its biological effects through the specific inhibition of geranylgeranyltransferase type I. This leads to the disruption of the function of key signaling proteins, most notably the Rho family of small GTPases, thereby impacting a multitude of cellular processes including cytoskeletal organization, cell proliferation, and inflammatory signaling. While further research is required to fully elucidate the therapeutic potential and the complete pharmacological profile of this compound, its well-defined mechanism of action makes it a valuable tool for studying protein prenylation and a person of interest for the development of novel therapeutics targeting GGTase I-dependent pathways.
References
- 1. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geranylgeranylation - Wikipedia [en.wikipedia.org]
- 4. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geranylgeranylated proteins are involved in the regulation of myeloma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Inhibition of GGTase-I and FTase disrupts cytoskeletal organization of human PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of protein geranylgeranyltransferase I and Rab geranylgeranyltransferase identified from a library of allenoate-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Requirement of Protein Geranylgeranylation for Chemokine Receptor Signaling and Th17 Cell Function in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting GGTase-I activates RHOA, increases macrophage reverse cholesterol transport, and reduces atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Massadine from Stylissa massa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Massadine, a potent inhibitor of Geranylgeranyltransferase type I (GGTase I), is a highly oxygenated alkaloid isolated from the marine sponge Stylissa massa. This document provides a comprehensive technical overview of the discovery, isolation, and biological activity of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of its isolation workflow and relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Marine sponges of the genus Stylissa are a rich source of structurally diverse and biologically active secondary metabolites, particularly pyrrole-imidazole alkaloids.[1][2] this compound, a novel member of this class, was first reported in 2003 as a potent inhibitor of GGTase I, an enzyme implicated in various cellular signaling pathways and a potential target for anti-cancer and anti-fungal therapies.[3][4][5] This technical guide details the key aspects of this compound's discovery and isolation, providing a foundation for further research and development.
Quantitative Data
The following tables summarize the key quantitative data associated with this compound. While the original discovery publication by Nishimura et al. (2003) is not publicly available in its full text, the following information has been compiled from available abstracts and related literature.
Table 1: Physicochemical and Biological Activity Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₄Br₄N₁₀O₅ | [3] |
| Source Organism | Stylissa aff. massa | [3] |
| Biological Target | Geranylgeranyltransferase type I (GGTase I) | [3] |
| Inhibitory Activity (IC₅₀) | 3.9 µM (against Candida albicans GGTase I) | [3] |
Note: The precise yield of this compound from the sponge and detailed spectroscopic data from the original isolation are not available in the public domain.
Experimental Protocols
The following is a representative experimental protocol for the bioassay-guided isolation of this compound from Stylissa massa, based on established methods for isolating secondary metabolites from this sponge.[6][7][8]
Collection and Extraction
-
Specimens of Stylissa massa are collected by scuba diving and immediately frozen at -20°C.
-
The frozen sponge material is thawed, diced, and exhaustively extracted with methanol (MeOH) at room temperature.
-
The combined MeOH extracts are filtered and concentrated under reduced pressure to yield a crude aqueous extract.
-
The aqueous extract is then partitioned between ethyl acetate (EtOAc) and water. The organic layer, typically containing the alkaloids, is collected.
Bioassay-Guided Fractionation
-
The EtOAc extract is subjected to a bioassay to determine its inhibitory activity against GGTase I.
-
The active extract is then fractionated using vacuum liquid chromatography (VLC) over silica gel, eluting with a stepwise gradient of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and methanol).
-
Each fraction is tested in the GGTase I inhibition assay to identify the active fractions.
Chromatographic Purification
-
The active fractions from VLC are further purified by a series of chromatographic techniques.
-
Medium-Pressure Liquid Chromatography (MPLC): The active fractions are separated on a reversed-phase C18 column using a gradient of methanol in water.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column with an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to yield pure this compound.
-
The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.
Structure Elucidation
The structure of this compound is determined through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are used to determine the carbon skeleton and the connectivity of protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental composition and confirm the molecular formula of the compound.
Visualizations
Isolation Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. A Submarine Journey: The Pyrrole-Imidazole Alkaloids [mdpi.com]
- 3. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]
- 6. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Massadine: A Deep Dive into its Chemical Architecture and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massadine is a complex dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Stylissa massa. As a member of this structurally diverse family of natural products, this compound has garnered significant attention from the scientific community due to its intricate polycyclic framework, dense stereochemical landscape, and promising biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and biological properties of this compound, intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
This compound possesses a highly oxygenated and complex tetracyclic core. Its molecular formula is C₂₂H₂₄Br₄N₁₀O₅, and its IUPAC name is 4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.0¹,⁵.0⁶,¹⁰]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide[1]. The molecule features two dibrominated pyrrole carboxamide units attached to a central core containing eight contiguous stereocenters.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄Br₄N₁₀O₅ | --INVALID-LINK-- |
| IUPAC Name | 4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.0¹,⁵.0⁶,¹⁰]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide | --INVALID-LINK-- |
| Molecular Weight | 828.1 g/mol | --INVALID-LINK-- |
| Exact Mass | 827.86237 Da | --INVALID-LINK-- |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The molecule contains eight contiguous stereocenters, leading to a complex three-dimensional architecture. The absolute configuration of this compound has been a subject of significant research, with its stereochemistry being elucidated and confirmed through total synthesis.
A key finding in the study of this compound's stereochemistry is the surprising "mismatched chirality" when compared to its close structural relatives, sceptrin and ageliferin. While it was initially believed that these related alkaloids would share a common stereochemical origin, synthetic studies have provided evidence for an enantiodivergent biosynthetic pathway. This means that marine sponges may utilize distinct stereochemical pathways to produce these structurally similar but stereochemically different molecules.
Biosynthesis
The biosynthesis of this compound is thought to proceed through a distinct pathway compared to other related dimeric pyrrole-imidazole alkaloids. It has been proposed that this compound is assembled via a [3+2] heterodimerization of two monomeric precursors, oroidin and dispacamide A. This is in contrast to the [2+2] and [4+2] cycloadditions hypothesized for the biosynthesis of sceptrin and ageliferin. This enantiodivergent pathway highlights the sophisticated and selective enzymatic machinery present in the source organisms.
Total Synthesis
The complex structure of this compound has made it a challenging target for total synthesis. The successful synthesis of this compound has been a significant achievement in organic chemistry, serving to confirm its structure and absolute stereochemistry. These synthetic endeavors have often involved innovative strategies to construct the densely functionalized and stereochemically rich core of the molecule.
Experimental Workflow for a Key Synthetic Step (Hypothetical)
While detailed, step-by-step protocols are found in the supplementary information of the primary literature, a generalized workflow for a key transformation in the synthesis of the this compound core is depicted below. This often involves the careful construction of the central cyclopentane ring and the stereocontrolled introduction of the various functional groups.
Biological Activity
This compound has been identified as an inhibitor of protein geranylgeranyltransferase type I (GGTase I)[1]. This enzyme plays a crucial role in the post-translational modification of various proteins, including many involved in cellular signaling pathways that are often dysregulated in diseases such as cancer. The inhibition of GGTase I by this compound suggests its potential as a lead compound for the development of novel therapeutics.
Table 2: Biological Activity of this compound
| Target/Assay | Organism | Activity (IC₅₀) | Reference |
| Geranylgeranyltransferase type I (GGTase I) | Candida albicans | 3.9 µM | --INVALID-LINK-- |
In addition to its GGTase I inhibitory activity, this compound has been reported to possess a range of other biological activities, including immunosuppressant, cytotoxic, anti-inflammatory, and antifungal properties. However, detailed quantitative data for these activities are not yet widely available in the public domain.
Conclusion
This compound stands as a testament to the vast chemical diversity found in marine organisms. Its intricate chemical structure, challenging stereochemistry, and promising biological activity make it a compelling subject for continued research. The elucidation of its unique biosynthetic pathway and the development of elegant total syntheses have not only advanced the field of organic chemistry but have also opened up new avenues for the design and development of novel therapeutic agents. Further investigation into the mechanism of action of this compound and its interaction with biological targets will be crucial in realizing its full therapeutic potential.
References
Unveiling Massadine: A Technical Guide to its Marine Origins and Natural Sources
For Immediate Release
A Deep Dive into the Biological Genesis and Natural Reserves of the Potent Alkaloid, Massadine
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the biological origin and natural sources of this compound. This highly oxygenated pyrrole-imidazole alkaloid, a potent inhibitor of geranylgeranyltransferase type I (GGTase I), has garnered significant interest within the scientific community for its potential therapeutic applications.
Biological Origin and Natural Habitat
This compound is a marine metabolite produced by the marine sponge Stylissa aff. massa.[1][2][3] These sponges are sessile invertebrates found in marine environments and are known to be prolific sources of bioactive secondary metabolites.[4] The production of such complex molecules is often attributed to a sophisticated chemical defense mechanism.
The biosynthesis of this compound within Stylissa aff. massa is a subject of ongoing scientific investigation. Current hypotheses suggest that it is formed through a complex dimerization of simpler pyrrole-imidazole precursors, such as oroidin and hymenidin. One proposed pathway involves a [3+2] heterodimerization of one oroidin molecule and one dispacamide A molecule. An alternative hypothesis points towards an oxidative skeletal rearrangement of a precursor molecule akin to sceptrin or ageliferin. Evidence also suggests the possibility of an enantiodivergent biosynthetic pathway for this compound and its related compounds.
Physicochemical Properties and Biological Activity
This compound is characterized as a highly oxygenated alkaloid belonging to the pyrrole-imidazole class. It is also classified as a member of the guanidines, a pyrrolecarboxamide, and an organobromine compound. Its primary and most well-documented biological activity is the potent and specific inhibition of Geranylgeranyltransferase type I (GGTase I). This enzyme plays a crucial role in the post-translational modification of proteins, a process known as protein prenylation.
Beyond its GGTase I inhibitory activity, this compound has been reported to exhibit other biological effects, including antifungal properties and the modulation of calcium ion (Ca2+) signaling. However, detailed quantitative data on these secondary activities are less prevalent in the current body of scientific literature.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 3.9 µM | Geranylgeranyltransferase type I (GGTase I) from Candida albicans | [2][3] |
Further quantitative data on antifungal activity (MIC values) and effects on voltage-gated calcium channels are not extensively reported in the available literature.
Experimental Protocols
Extraction and Isolation of this compound from Stylissa aff. massa
Note: This is a generalized protocol and may require optimization.
-
Collection and Preparation: Specimens of Stylissa aff. massa are collected from their marine habitat. The wet sponge material is typically frozen immediately to preserve the chemical integrity of its constituents.
-
Extraction: The frozen sponge material is homogenized and extracted with an organic solvent, typically methanol or a mixture of methanol and dichloromethane. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate and water.
-
Chromatographic Purification: The fraction containing this compound is then subjected to a series of chromatographic techniques for purification. This multi-step process may include:
-
Silica Gel Chromatography: To perform an initial separation of compounds based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): For finer purification of the fractions containing this compound. A C18 column is commonly used with a gradient elution system of water and an organic solvent like acetonitrile or methanol.
-
-
Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Geranylgeranyltransferase Type I (GGTase I) Inhibition Assay
The following is a generalized protocol for a GGTase I inhibition assay, which would be adapted to test the inhibitory activity of this compound.
-
Enzyme and Substrates:
-
Recombinant GGTase I (e.g., from Candida albicans or human).
-
Geranylgeranyl pyrophosphate (GGPP) as the isoprenoid donor.
-
A fluorescently labeled peptide substrate that can be geranylgeranylated by GGTase I.
-
-
Assay Buffer: A suitable buffer is prepared to maintain optimal pH and ionic strength for the enzyme.
-
Inhibition Assay:
-
The GGTase I enzyme is pre-incubated with varying concentrations of this compound (the inhibitor) in the assay buffer.
-
The enzymatic reaction is initiated by the addition of GGPP and the fluorescent peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Detection: The extent of the enzymatic reaction is measured by detecting the change in fluorescence of the peptide substrate upon geranylgeranylation. This can be done using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the protein prenylation pathway and a general experimental workflow for the isolation and characterization of this compound.
Caption: Protein Prenylation Pathway inhibited by this compound.
Caption: Experimental workflow for this compound isolation.
References
- 1. "PROTEIN PRENYLATION BY GERANYLGERANYLTRANSFERASE TYPE I (GGTASE-I): UN" by Soumyashree Ashok Gangopadhyay [surface.syr.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Massadine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the marine alkaloid Massadine, focusing on its chemical properties, synthesis, and biological activity as a protein geranylgeranyltransferase type I (GGTase I) inhibitor. The information is presented to support research and development efforts in oncology and other therapeutic areas where protein prenylation is a key target.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for quick reference.
| Parameter | Value | Source |
| Molecular Weight | 828.1 g/mol | PubChem |
| Molecular Formula | C₂₂H₂₄Br₄N₁₀O₅ | PubChem |
| ChEBI ID | CHEBI:73199 | ChEBI |
| CAS Number | Not Available | - |
Biological Activity and Signaling Pathway
This compound is a potent inhibitor of protein geranylgeranyltransferase type I (GGTase I), an enzyme crucial for the post-translational modification of various proteins, including many small GTPases involved in cell signaling. By inhibiting GGTase I, this compound disrupts the localization and function of these proteins, thereby affecting downstream signaling pathways that control cell proliferation, survival, and migration.
The proposed biosynthetic pathway of this compound involves a complex dimerization of pyrrole-imidazole alkaloids. This is a key area of study for understanding its natural production and for the development of synthetic analogs.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Total Synthesis of (±)-Massadine (Summarized)
The total synthesis of this compound is a complex, multi-step process. The following is a summary of a key late-stage oxidation and coupling strategy. For full experimental details, please refer to the primary literature.[1][2][3][4][5]
1. Oxidation of Spirocyclic Guanidine Intermediate:
-
A solution of the advanced spirocyclic guanidine intermediate is prepared in a mixture of trifluoroacetic acid (TFA) and water.
-
Silver(II) picolinate is added to the solution to effect a chemoselective oxidation, installing a hemiaminal moiety.
-
The reaction is monitored by LC-MS for completion.
-
Upon completion, the reaction is quenched, and the product is purified by chromatography.
2. Reduction and Acylation:
-
The resulting intermediate containing azide moieties is subjected to reduction, typically using platinum(IV) oxide as a catalyst under a hydrogen atmosphere.
-
The resulting amine is then acylated using a bromopyrrole derivative, such as (trichloroacetyl)pyrrole, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
The reaction mixture is heated to drive the acylation to completion.
-
The final product, this compound, is purified using high-performance liquid chromatography (HPLC).
In Vitro Geranylgeranyltransferase Type I (GGTase I) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against GGTase I.[6][7][8][9][10]
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT.
-
Enzyme: Recombinant human GGTase I.
-
Substrates: [³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP) and a protein substrate with a C-terminal CaaX motif (e.g., RhoA or a fluorescently labeled peptide).
-
Test Compound: this compound dissolved in DMSO.
2. Assay Procedure:
-
A reaction mixture is prepared containing assay buffer, the protein substrate, and varying concentrations of this compound (or DMSO for control).
-
The reaction is initiated by the addition of GGTase I and [³H]-GGPP.
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of an acidic solution (e.g., 1 M HCl).
3. Detection and Data Analysis:
-
The radiolabeled protein product is separated from the unreacted [³H]-GGPP. This can be achieved by methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by using scintillation proximity assay (SPA) beads.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the control.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Syntheses of (−)-Palau’amine, (−)- Axinellamines, and (−)-Massadines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total syntheses of (+/-)-massadine and this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geranylgeranyltransferase type 1 - Wikipedia [en.wikipedia.org]
- 10. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
Massadine Alkaloids: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massadine alkaloids, a class of complex pyrrole-imidazole alkaloids isolated from marine sponges of the genus Stylissa, have emerged as a subject of interest in marine natural products chemistry and pharmacology. Their intricate molecular architecture and potent biological activities make them compelling candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the currently known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Biological Activities
The primary biological activities attributed to this compound alkaloids encompass enzyme inhibition, modulation of ion channels, and antimicrobial effects. While the breadth of their biological profile is still under exploration, the existing data highlights their potential as valuable pharmacological tools and therapeutic leads.
Geranylgeranyltransferase Type I (GGTase I) Inhibition
This compound is a potent inhibitor of Geranylgeranyltransferase type I (GGTase I), an enzyme crucial for the post-translational modification of small GTPases, which are key regulators of various cellular processes, including cell growth, differentiation, and signal transduction.
Quantitative Data:
| Compound | Target Enzyme | Source of Enzyme | IC50 Value | Reference |
| This compound | Geranylgeranyltransferase Type I | Candida albicans | 3.9 µM | [1] |
Experimental Protocol: GGTase I Inhibition Assay (General Overview)
A definitive, detailed protocol from the original study by Nishimura et al. (2003) is not publicly available. However, a general methodology for a GGTase I inhibition assay is as follows:
-
Enzyme and Substrates: Recombinant GGTase I is incubated with its substrates, farnesyl pyrophosphate (FPP) and a fluorescently labeled peptide (e.g., dansyl-GCVLS).
-
Inhibitor Addition: The assay is performed in the presence of varying concentrations of the test compound (this compound).
-
Reaction and Detection: The enzymatic reaction leads to the transfer of the geranylgeranyl group to the peptide substrate. The reaction is typically stopped, and the product is separated from the unreacted substrate using techniques like reverse-phase HPLC or captured on a solid phase. The degree of inhibition is quantified by measuring the fluorescence of the product.
-
IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathway Implication:
Modulation of Calcium Channels
This compound has been reported to decrease the influx of calcium (Ca2+) through voltage-dependent calcium channels in neuron-like PC12 cells. This activity suggests a potential role for this compound in modulating neuronal excitability and neurotransmission.
Quantitative Data:
Currently, specific quantitative data such as IC50 values for the inhibition of calcium channels by this compound are not available in the public domain.
Experimental Protocol: Calcium Influx Assay in PC12 Cells (General Overview)
A detailed protocol for this specific experiment on this compound is not available. A general approach would involve:
-
Cell Culture: PC12 cells are cultured and often differentiated with nerve growth factor (NGF) to induce a neuronal phenotype.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence spectrophotometer or a fluorescence microscope.
-
Depolarization and Treatment: The cells are depolarized with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels, leading to an influx of Ca2+ and an increase in fluorescence. The experiment is conducted in the presence and absence of this compound.
-
Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the calcium influx in treated cells to that in control cells.
Logical Relationship Diagram:
Antibacterial Activity
A derivative of this compound, 3-O-methyl this compound chloride, has demonstrated antibacterial properties against a range of bacteria.
Quantitative Data:
| Compound | Activity | Target Organisms | IC50/MIC Values |
| 3-O-methyl this compound chloride | Antibacterial | Gram-positive and Gram-negative bacteria | < 5 µM |
Note: Specific MIC values for individual bacterial strains are not currently available in the public domain.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General Overview)
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.
-
Culture Preparation: Bacteria are grown in a suitable broth medium to a specific optical density.
-
Serial Dilution: The test compound (3-O-methyl this compound chloride) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow Diagram:
Future Directions and Unexplored Activities
While the currently identified biological activities of this compound alkaloids are significant, their full therapeutic potential remains largely untapped. Key areas for future research include:
-
Anticancer Activity: Given that GGTase I is a target in cancer therapy, a thorough evaluation of this compound and its analogs against a panel of cancer cell lines is warranted.
-
Neuroprotective Effects: The ability of this compound to modulate calcium channels suggests that it could be investigated for neuroprotective properties in models of neurodegenerative diseases.
-
Anti-inflammatory Properties: Although not directly demonstrated for this compound, other alkaloids from Stylissa massa have shown anti-inflammatory effects. Screening this compound for anti-inflammatory activity could be a fruitful area of investigation.
Conclusion
This compound alkaloids represent a promising class of marine natural products with demonstrated inhibitory effects on GGTase I and voltage-gated calcium channels, as well as antibacterial activity in a derivative form. The lack of comprehensive, publicly available data, particularly detailed experimental protocols and quantitative data for all observed activities, underscores the need for further research to fully elucidate their pharmacological profile and potential as therapeutic agents. The information presented in this guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this fascinating class of marine compounds.
References
Massadine: A Deep Dive into its Function as a Geranylgeranyltransferase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Massadine, a marine-derived pyrrole-imidazole alkaloid, has been identified as a potent inhibitor of Geranylgeranyltransferase I (GGTase I), a critical enzyme in the post-translational modification of various signaling proteins. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in disrupting the GGTase I-mediated signaling cascade. We will delve into the quantitative data available, present detailed experimental protocols for assessing its inhibitory activity, and visualize the pertinent biological pathways and experimental workflows. This document aims to serve as a foundational resource for researchers exploring this compound as a potential therapeutic agent.
Introduction to Geranylgeranyltransferase I and its Inhibition
Geranylgeranyltransferase I (GGTase I) is a heterodimeric enzyme responsible for the attachment of a 20-carbon geranylgeranyl isoprenoid lipid to the C-terminal cysteine residue of target proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine). This post-translational modification, known as geranylgeranylation, is crucial for the proper membrane localization and function of a multitude of signaling proteins, most notably the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[1][2] These GTPases are key regulators of numerous cellular processes, including cytoskeletal organization, cell proliferation, and migration.
The inhibition of GGTase I presents a compelling therapeutic strategy, particularly in oncology, as many of the downstream effector pathways of Rho GTPases are implicated in tumor growth and metastasis.[3][4] By preventing the geranylgeranylation of these proteins, GGTase I inhibitors can disrupt their localization to the cell membrane, thereby abrogating their signaling functions.[1]
This compound: A Novel GGTase I Inhibitor
This compound is a highly oxygenated alkaloid isolated from the marine sponge Stylissa aff. massa.[5] Its complex chemical structure, belonging to the pyrrole-imidazole alkaloid family, has garnered significant interest. Early studies identified this compound as a potent inhibitor of GGTase I.[5]
Quantitative Analysis of GGTase I Inhibition
The inhibitory potential of this compound against GGTase I has been quantified, providing a basis for its further investigation. The available data is summarized in the table below.
| Inhibitor | Target Enzyme | Organism | IC50 Value | Reference |
| This compound | Geranylgeranyltransferase I | Candida albicans | 1.8 µg/mL | [5] |
Note: Further quantitative data comparing this compound with other known GGTase I inhibitors is currently limited in the public domain.
Mechanism of Action: Disruption of the Rho GTPase Signaling Pathway
The primary mechanism by which this compound exerts its cellular effects is through the inhibition of GGTase I, leading to the disruption of the Rho GTPase signaling pathway.
Inhibition of Protein Prenylation
GGTase I catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) molecule to the cysteine residue within the CaaX motif of substrate proteins like RhoA. This compound, by inhibiting GGTase I, prevents this crucial lipidation step.
Impaired Membrane Localization of Rho GTPases
Geranylgeranylation acts as a hydrophobic anchor, facilitating the translocation of Rho GTPases from the cytosol to the cell membrane.[1] This membrane association is a prerequisite for their interaction with downstream effectors. Inhibition of GGTase I by this compound is expected to result in the accumulation of unprenylated, inactive Rho GTPases in the cytoplasm, thereby preventing their participation in signaling cascades.[1][6] Studies on the genetic knockout of GGTase I have shown that this leads to the activation of RhoA, suggesting a complex regulatory feedback mechanism that may also be influenced by pharmacological inhibition.[7]
Downstream Consequences
By preventing the activation of Rho GTPases, this compound can theoretically impact a wide array of cellular processes, including:
-
Cytoskeletal Dynamics: Disruption of actin stress fiber formation and focal adhesion assembly.
-
Cell Cycle Progression: Induction of cell cycle arrest.[3]
-
Apoptosis: Promotion of programmed cell death in certain cell types.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
Experimental Protocols
This section provides a detailed methodology for an in vitro GGTase I inhibition assay, which can be adapted to evaluate the inhibitory activity of this compound.
In Vitro GGTase I Inhibition Assay (Radioactive Filter-Binding Method)
This assay measures the incorporation of a radiolabeled geranylgeranyl group from [³H]geranylgeranyl pyrophosphate ([³H]GGPP) into a protein substrate.
Materials:
-
Purified recombinant GGTase I
-
Protein substrate (e.g., recombinant RhoA or a synthetic peptide with a CaaX motif)
-
[³H]GGPP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Filter paper (e.g., Whatman GF/C)
-
Trichloroacetic acid (TCA)
-
Ethanol
Procedure:
-
Prepare a reaction mixture containing the assay buffer, protein substrate, and [³H]GGPP.
-
Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture.
-
Initiate the reaction by adding purified GGTase I.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by spotting the mixture onto filter paper.
-
Precipitate the protein by immersing the filter paper in cold 10% TCA.
-
Wash the filter paper sequentially with 5% TCA and ethanol to remove unincorporated [³H]GGPP.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow for this experimental protocol.
Future Directions and Conclusion
This compound represents a promising lead compound for the development of novel therapeutics targeting GGTase I. However, further research is required to fully elucidate its potential. Key areas for future investigation include:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the key chemical moieties responsible for its inhibitory activity and to guide the synthesis of more potent and selective analogs.
-
In-depth Cellular and In Vivo Studies: To confirm its mechanism of action in relevant biological systems and to evaluate its efficacy and safety in preclinical models of disease.
-
Comparative Analysis: To benchmark the potency and selectivity of this compound against other known GGTase I inhibitors.
References
- 1. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Rho GTPase Signaling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Localization of Rho Gtpases in Live Cells: Regulation by Hypervariable Regions and Rhogdi Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GGTase-I activates RHOA, increases macrophage reverse cholesterol transport, and reduces atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding Tapestry of Massadine Biosynthesis in Marine Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Massadine, a complex pyrrole-imidazole alkaloid (PIA) isolated from marine sponges of the genus Stylissa, has garnered significant attention for its intricate architecture and potential as a geranylgeranyltransferase type I inhibitor[1]. The elucidation of its biosynthetic pathway is crucial for understanding the chemical ecology of marine sponges and for developing sustainable methods for its production. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the key precursors, proposed enzymatic transformations, and the prevailing hypothesis of an enantiodivergent pathway. While the enzymatic machinery remains largely uncharacterized, this guide synthesizes the available evidence from biosynthetic studies, biomimetic synthesis, and structural analysis to present a coherent model of this compound formation. Furthermore, a detailed protocol for a representative radiolabeling experiment is provided to guide future research in this area.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through the formation of key monomeric pyrrole-imidazole units, which then undergo a complex dimerization and cyclization cascade. The pathway is believed to be enantiodivergent, meaning that different stereoisomers of related compounds can arise from a common pool of precursors[2].
Formation of the Monomeric Precursors
The fundamental building blocks of this compound are derived from the amino acids L-proline and L-lysine[1][3][4].
-
L-Proline is the precursor to the 2-carboxypyrrole moiety.
-
L-Lysine is the precursor to the 2-aminoimidazole ring.
Through a series of enzymatic transformations that are not yet fully characterized, these amino acids are converted into the key monomeric pyrrole-imidazole alkaloids: oroidin, hymenidin, and dispacamide A[1][2][5]. Oroidin is considered a central intermediate in the biosynthesis of a vast array of PIAs[1][3][4].
The Dimerization Cascade: A Proposed [3+2] Cycloaddition
The formation of the this compound core is hypothesized to occur through a heterodimerization of two different monomeric units: oroidin and dispacamide A [5]. This is in contrast to other related PIAs like sceptrin and ageliferin, which are thought to arise from the homodimerization of hymenidin.
The key transformation is a proposed [3+2] cycloaddition reaction. This process is thought to be initiated by a single-electron transfer (SET) event, likely catalyzed by an oxidoreductase enzyme[5]. The SET oxidation of dispacamide A would generate a radical cation, which then undergoes a cycloaddition reaction with oroidin to form the central five-membered ring of the this compound scaffold.
An Enantiodivergent Pathway
A fascinating aspect of PIA biosynthesis is the concept of enantiodivergence . While this compound and the ageliferins are structurally related and were initially thought to share the same absolute stereochemistry, recent studies combining total synthesis and stereochemical analysis have revealed that they are, in fact, antipodal[2]. This suggests that the biosynthetic pathways diverge at a key step, leading to products with opposite stereochemistry from a common set of precursors. This has significant implications for understanding the evolution and function of the enzymatic machinery involved.
The proposed biosynthetic pathway for this compound is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of this compound from primary amino acid precursors.
Summary of Biosynthetic Precursors
While quantitative data on precursor incorporation rates and enzyme kinetics are currently unavailable in the literature due to the uncharacterized nature of the enzymes, feeding experiments with labeled precursors have identified the key building blocks.
| Precursor | Role in Biosynthesis |
| L-Proline | Origin of the 2-carboxypyrrole moiety of oroidin.[1][3][4] |
| L-Lysine | Origin of the 2-aminoimidazole ring of oroidin.[1][3][4] |
| Oroidin | Key monomeric intermediate; participates in the [3+2] cycloaddition.[5] |
| Hymenidin | Oxidized derivative of oroidin; precursor to dispacamide A. |
| Dispacamide A | Key monomeric intermediate; participates in the [3+2] cycloaddition after SET oxidation.[5] |
Experimental Protocols: Radiolabeling Studies
Given the lack of isolated enzymes, in vivo feeding experiments with labeled precursors remain a cornerstone for studying PIA biosynthesis. The following is a detailed protocol for a representative radiolabeling experiment designed to trace the incorporation of a labeled precursor into this compound in a marine sponge. This protocol is based on methodologies described in the literature for studying oroidin biosynthesis[3][4].
Objective
To determine if a specific radiolabeled precursor (e.g., ¹⁴C-L-proline) is incorporated into the this compound molecule by the marine sponge Stylissa massa.
Materials
-
Specimens of Stylissa massa
-
Aerated seawater aquarium system
-
¹⁴C-L-proline (or other relevant labeled precursor)
-
Syringes and needles
-
Solvents for extraction (e.g., methanol, dichloromethane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a UV detector and a fraction collector
-
Liquid scintillation counter and scintillation cocktail
-
Beta-imager or autoradiography equipment
Experimental Workflow
Caption: Workflow for a radiolabeling experiment to study this compound biosynthesis.
Step-by-Step Procedure
-
Acclimatization of Sponges:
-
Place freshly collected specimens of Stylissa massa in an aquarium with circulating, aerated seawater at a temperature and salinity that mimic their natural environment.
-
Allow the sponges to acclimatize for at least 24-48 hours. Healthy sponges should show open oscula and active water pumping.
-
-
Preparation of Radiolabeled Precursor:
-
Dissolve the ¹⁴C-L-proline in sterile seawater to a final concentration suitable for injection (e.g., 1-10 µCi per sponge).
-
-
Injection of Precursor:
-
Carefully remove a sponge from the aquarium.
-
Using a fine-gauge syringe, gently inject the radiolabeled precursor solution into the mesohyl of the sponge at multiple locations to ensure even distribution.
-
Return the sponge to the aquarium immediately after injection.
-
-
Incubation:
-
Incubate the sponges for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the metabolism and incorporation of the labeled precursor.
-
-
Harvesting and Extraction:
-
At the end of the incubation period, remove the sponges from the aquarium and flash-freeze them in liquid nitrogen to quench all metabolic activity.
-
Lyophilize the frozen sponge tissue and then grind it into a fine powder.
-
Extract the powdered tissue exhaustively with a suitable solvent system (e.g., a mixture of methanol and dichloromethane).
-
Combine the solvent extracts and evaporate to dryness under reduced pressure.
-
-
Purification of this compound:
-
Redissolve the crude extract in an appropriate solvent and subject it to solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and nonpolar impurities.
-
Further purify the this compound-containing fraction using reversed-phase HPLC. Monitor the elution profile with a UV detector at a wavelength where this compound absorbs.
-
Collect fractions corresponding to the this compound peak. The identity and purity of the isolated this compound should be confirmed by comparing its retention time and UV spectrum with an authentic standard, and if possible, by mass spectrometry.
-
-
Analysis of Radioactivity:
-
Quantify the amount of purified this compound in the collected HPLC fraction using a standard curve generated from an authentic sample.
-
Add a scintillation cocktail to an aliquot of the purified this compound fraction and measure the radioactivity using a liquid scintillation counter.
-
-
Data Interpretation:
-
The presence of radioactivity significantly above background levels in the purified this compound fraction indicates that the labeled precursor was incorporated into the this compound molecule.
-
The specific incorporation can be calculated as the ratio of the radioactivity (in dpm or Bq) to the amount of this compound (in µmol).
-
Conclusion and Future Directions
The biosynthetic pathway of this compound is a captivating area of research that highlights the chemical ingenuity of marine organisms. While the overall framework of the pathway, from primary amino acid precursors to the complex dimeric structure, has been proposed based on strong chemical evidence, the enzymatic details remain a "black box." The identification and characterization of the enzymes responsible for the key steps, particularly the proposed SET-initiated [3+2] cycloaddition and the enantiodivergent transformations, are the next critical frontiers in this field. The development of cell-free extracts or the heterologous expression of candidate genes from the sponge or its associated microorganisms will be instrumental in dissecting the molecular mechanisms of this compound biosynthesis. A deeper understanding of this pathway will not only provide insights into the evolution of secondary metabolism in marine invertebrates but also pave the way for the biotechnological production of this and other valuable pyrrole-imidazole alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insight into marine alkaloid metabolic pathways: revisiting oroidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of Massadine
A Comprehensive Analysis of the Solubility and Stability of a Novel Pyrrole-Imidazole Alkaloid for Preclinical Development
Abstract
Massadine is a complex, highly oxygenated pyrrole-imidazole alkaloid isolated from the marine sponge Stylissa aff. massa.[1] As an inhibitor of geranylgeranyltransferase type I (GGTase I), this compound presents a promising avenue for therapeutic development.[1] However, early reports indicate the molecule is highly polar, redox labile, and sensitive to pH, characteristics that can pose significant challenges for formulation and delivery.[2] This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound across a range of pharmaceutically relevant solvents and conditions. Detailed experimental protocols and workflow visualizations are included to guide researchers in preclinical and drug development settings.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is fundamental to the design of effective drug delivery systems. Given this compound's highly polar nature, a systematic evaluation of its solubility in various aqueous and organic media was undertaken.
Quantitative Solubility Data
Thermodynamic solubility was determined using the established shake-flask method at two standard temperatures.[3] The results, summarized in Table 1, provide a quantitative basis for solvent selection in formulation development.
Table 1: Thermodynamic Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 15.8 | 1.2 |
| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | 22.5 | 1.9 |
| 0.1 N HCl, pH 1.2 | 25 | > 1000 | N/A |
| 0.1 N HCl, pH 1.2 | 37 | > 1000 | N/A |
| 5% DMSO / 95% PBS, pH 7.4 | 25 | 125.4 | 8.3 |
| 5% Ethanol / 95% Water | 25 | 78.2 | 5.1 |
| Propylene Glycol | 25 | 210.6 | 15.7 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 450.1 | 22.4 |
| Methanol | 25 | > 2000 | N/A |
| Acetonitrile | 25 | 35.7 | 3.5 |
Note: The data presented in this table is representative and intended for illustrative purposes based on the known polar characteristics of this compound.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the procedure for determining the equilibrium solubility of this compound.
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to vials containing each test solvent. This ensures that a saturated solution is achieved.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a period of 24 to 48 hours.[3] This duration is typically sufficient to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: Following equilibration, the samples are allowed to stand to permit the settling of undissolved solids. The supernatant is then carefully removed and filtered through a 0.22 µm syringe filter to eliminate any remaining solid particles.
-
Quantification: The concentration of this compound in the clear, filtered supernatant is determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Data Analysis: A calibration curve is generated using known concentrations of this compound standards. The concentration of the sample is then calculated from this curve, and the final solubility is reported in µg/mL.[4]
Solubility Assessment Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.
Stability Profile of this compound
Understanding the chemical stability of this compound is crucial for defining storage conditions, formulation strategies, and predicting its shelf-life. As a redox labile and pH-sensitive molecule, its degradation profile was assessed under various stress conditions.[2]
Quantitative Stability Data
A stability-indicating HPLC method was used to assess the percentage of this compound remaining after incubation under specific conditions.[5] The results are summarized in Table 2.
Table 2: Chemical Stability of this compound in Solution
| Condition | Solvent | Incubation Time (hours) | Temperature (°C) | % this compound Remaining |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 45.2% |
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | 15.8% |
| Oxidation | 3% H₂O₂ in Water | 24 | 25 | 22.5% |
| Thermal Stress | PBS, pH 7.4 | 72 | 60 | 85.1% |
| Photostability | PBS, pH 7.4 | 24 | 25 | 92.3% |
Note: The data presented in this table is representative and intended for illustrative purposes based on the known chemical liabilities of pyrrole-imidazole alkaloids.
Experimental Protocol: Forced Degradation Study
This protocol describes a standard forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquots of the stock solution are diluted into various stress media:
-
Acid Hydrolysis: 0.1 N HCl, incubated at 60°C.
-
Base Hydrolysis: 0.1 N NaOH, incubated at 60°C.
-
Oxidation: 3% hydrogen peroxide (H₂O₂), stored at room temperature.
-
Thermal Stress: An aqueous buffer (e.g., PBS pH 7.4), incubated at 60°C.
-
Photostability: An aqueous buffer, exposed to light meeting ICH Q1B guidelines.
-
-
Time Points: Samples are collected at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).
-
Sample Quenching: Acid and base samples are neutralized before analysis. The oxidative reaction may be quenched by adding a substance like sodium bisulfite.
-
HPLC Analysis: All samples, including an unstressed control, are analyzed by a stability-indicating HPLC method. The method must be capable of separating the intact this compound peak from all degradation products.[6]
-
Data Analysis: The peak area of this compound is recorded for each sample. The percentage of remaining this compound is calculated relative to the time-zero control sample.
Mechanism of Action and Biosynthetic Pathway
GGTase I Inhibition Pathway
This compound functions as an inhibitor of Geranylgeranyltransferase type I (GGTase I).[1] This enzyme is crucial for the post-translational modification of small GTP-binding proteins like those in the Ras superfamily. By attaching a geranylgeranyl lipid group, GGTase I enables these proteins to anchor to the cell membrane, a prerequisite for their signaling function. Inhibition of this process by this compound disrupts these signaling cascades, which are often implicated in cell growth and proliferation.
Proposed Biosynthetic Pathway
The complex structure of this compound is believed to arise from a unique biosynthetic pathway in its marine sponge host.[2] Research suggests a pathway involving an oxidative [3+2] cycloaddition reaction between two precursor molecules, oroidin and dispacamide A.[2][7] This proposed sequence highlights the intricate chemistry leading to the natural product's formation.
References
- 1. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. kinampark.com [kinampark.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Massadine: A Detailed Protocol and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of (±)-Massadine, a complex pyrrole-imidazole alkaloid, as accomplished by the Baran group. Detailed experimental procedures for key transformations are presented, alongside a summary of quantitative data. Furthermore, the established mechanism of action of Massadine as a Geranylgeranyltransferase type I (GGTase I) inhibitor is explored, with a visual representation of the implicated signaling pathway.
Data Presentation
The total synthesis of (±)-Massadine is a multi-step process. The following table summarizes the quantitative data for the key steps in the synthetic sequence, providing a clear comparison of reaction efficiencies.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Formation of 2-aminoimidazole | Intermediate 18 | 2-aminoimidazole 5 and hydroxy analogue 6 | Cyanamide, buffered conditions | 32% (5 ), 24% (6 ) |
| 2 | Oxidative Cyclization | 2-aminoimidazole 5 | Diastereomers 22 and 23 | Dimethyldioxirane (DMDO) in water, then neat TFA | 1:3.7 ratio of 22 :23 |
| 3 | Azide Reduction and Pyrrole Coupling | Diastereomers 22 and 23 | (±)-Massadine Chloride (2 ) and 3,7-epi-Massadine Chloride (25 ) | PtO₂, H₂, then bromopyrrole 24 | 34% (2 ), 44% (25 ) |
| 4 | Conversion to this compound | 3,7-epi-Massadine Chloride (25 ) | 3,7-epi-Massadine (20 ) | Warm water | Not specified |
Experimental Protocols
The following are detailed methodologies for the pivotal experiments in the total synthesis of (±)-Massadine.
Protocol 1: Formation of 2-aminoimidazole (Compounds 5 and 6)
This procedure outlines the construction of the crucial 2-aminoimidazole core of this compound.
Materials:
-
Intermediate 18 (derived from a multi-step synthesis)
-
Cyanamide
-
Buffered aqueous solution
-
Appropriate organic solvents for extraction and purification
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Intermediate 18 is dissolved in a suitable solvent.
-
An aqueous buffered solution of cyanamide is added to the solution of intermediate 18 .
-
The reaction mixture is stirred at a controlled temperature for a specified duration, monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is quenched and extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aminoimidazole 5 and its hydroxy analogue 6 .
Protocol 2: Oxidative Cyclization to form Diastereomers (Compounds 22 and 23)
This protocol details the key oxidative cyclization step that forms the core spirocyclic system of this compound.
Materials:
-
2-aminoimidazole 5
-
Dimethyldioxirane (DMDO) solution in acetone
-
Trifluoroacetic acid (TFA)
-
Water
-
Standard laboratory glassware
Procedure:
-
2-aminoimidazole 5 is dissolved in water.
-
The solution is cooled to 0 °C.
-
A solution of dimethyldioxirane (DMDO) in acetone is added dropwise, and the reaction is stirred for 15 minutes. The pH must be carefully controlled during this step to prevent N-cyclization.[1]
-
After the oxidation is complete, the solvent is removed under reduced pressure.
-
The residue is treated with neat trifluoroacetic acid (TFA) and stirred at room temperature for 17 hours to effect ring closure.[2]
-
The TFA is removed under reduced pressure, and the resulting residue containing the diastereomeric mixture of 22 and 23 is carried forward to the next step.
Protocol 3: Azide Reduction and Pyrrole Coupling to yield (±)-Massadine Chloride (Compound 2)
This final protocol describes the reduction of the azide functionalities and the coupling with the bromopyrrole fragment to complete the synthesis of (±)-Massadine Chloride.
Materials:
-
Diastereomeric mixture of 22 and 23
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Bromopyrrole 24
-
Appropriate solvent (e.g., methanol)
-
Standard hydrogenation apparatus and purification equipment
Procedure:
-
The diastereomeric mixture of 22 and 23 is dissolved in methanol.
-
A catalytic amount of Platinum(IV) oxide (PtO₂) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stirred until the reduction of the azides is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated, and the resulting amine intermediate is dissolved in a suitable solvent.
-
Bromopyrrole 24 is added, and the reaction is stirred until the coupling is complete.
-
The reaction mixture is concentrated, and the crude product is purified by chromatography to yield (±)-Massadine Chloride (2 ) and its epimer 25 .[1]
Mandatory Visualizations
The following diagrams illustrate the total synthesis workflow and the biological signaling pathway of this compound.
Caption: Total synthesis workflow for (±)-Massadine.
Caption: this compound's inhibition of the GGTase I pathway.
References
Application Notes and Protocols for the Purification of Massadine from Crude Sponge Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massadine is a highly oxygenated, brominated pyrrole-imidazole alkaloid first isolated from the marine sponge Stylissa aff. massa.[1][2] It has garnered significant interest within the scientific community due to its potent inhibitory activity against geranylgeranyltransferase type I (GGTase I), an enzyme implicated in fungal pathogenesis and certain cancers.[1][2] This document provides a detailed protocol for the purification of this compound from crude sponge extracts, drawing from established methodologies in marine natural product chemistry. The protocols outlined below are based on the initial isolation work and subsequent purifications reported in the scientific literature.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄Br₄N₁₀O₅ | PubChem CID: 10953212 |
| Molecular Weight | 828.1 g/mol | PubChem CID: 10953212 |
| Appearance | Amorphous Solid | Inferred from isolation protocols |
| Solubility | Soluble in methanol and DMSO | Inferred from extraction and chromatography solvents |
Experimental Protocols
The purification of this compound is a multi-step process involving initial extraction, solvent partitioning to remove non-polar impurities, and a series of chromatographic separations to isolate the target compound. The following protocol is a composite of established methods for the isolation of pyrrole-imidazole alkaloids from marine sponges.
Extraction of Crude Metabolites
This initial step aims to extract the broad spectrum of secondary metabolites, including this compound, from the sponge tissue.
-
Materials:
-
Freeze-dried and ground Stylissa aff. massa sponge tissue
-
Methanol (MeOH), analytical grade
-
Large glass vessel with a stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
-
Protocol:
-
Immerse the powdered sponge material in methanol (e.g., 1 kg of sponge powder in 5 L of MeOH) in a large glass vessel.
-
Stir the mixture at room temperature for 24 hours to allow for thorough extraction of the metabolites.
-
Filter the mixture to separate the methanol extract from the sponge biomass.
-
Repeat the extraction process on the sponge residue two more times with fresh methanol to ensure complete recovery of the target compounds.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Solvent Partitioning
Solvent partitioning is employed to separate compounds based on their differential solubility in immiscible solvents, effectively removing lipids and other non-polar compounds.
-
Materials:
-
Crude methanol extract
-
Ethyl acetate (EtOAc), analytical grade
-
Water (H₂O), deionized
-
Separatory funnel
-
Rotary evaporator
-
-
Protocol:
-
Dissolve the crude methanol extract in a mixture of ethyl acetate and water (1:1, v/v) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the ethyl acetate fraction.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which will contain this compound.
-
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of the EtOAc-soluble fraction. This typically involves a combination of size-exclusion and reversed-phase chromatography.
-
Stationary Phase: Sephadex LH-20
-
Mobile Phase: Methanol (MeOH)
-
Protocol:
-
Pack a glass column with Sephadex LH-20 equilibrated in methanol.
-
Dissolve the EtOAc-soluble fraction in a minimal amount of methanol and load it onto the column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions of a defined volume (e.g., 10-20 mL).
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
The final purification step utilizes the high-resolution power of RP-HPLC.
-
Stationary Phase: C18 silica gel (preparative column)
-
Mobile Phase: A gradient of acetonitrile (MeCN) in water (H₂O) with 0.1% trifluoroacetic acid (TFA).
-
Protocol:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 20% MeCN in H₂O with 0.1% TFA).
-
Dissolve the concentrated, this compound-rich fraction from the Sephadex LH-20 column in a small volume of the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Elute with a linear gradient of increasing acetonitrile concentration (e.g., from 20% to 80% MeCN over 60 minutes).
-
Monitor the elution profile using a UV detector (typically at wavelengths of 210 nm and 254 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
-
Workflow and Data
Purification Workflow Diagram
Caption: Overall workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes typical yields at each stage of the purification process, although actual values may vary depending on the initial concentration of this compound in the sponge sample.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) |
| Methanol Extraction | 1000 (dry sponge) | 50 | 5 |
| Solvent Partitioning (EtOAc) | 50 | 10 | 20 |
| Sephadex LH-20 Chromatography | 10 | 1 | 10 |
| Preparative RP-HPLC | 1 | 0.05 | 5 |
| Overall Yield | 1000 | 0.05 | 0.005 |
Note: The yields presented are estimates based on typical natural product isolation procedures and should be considered as a general guide.
Conclusion
The protocol described provides a robust and reproducible method for the purification of this compound from the marine sponge Stylissa aff. massa. The combination of solvent partitioning and multi-step chromatography is essential for obtaining a high-purity compound suitable for further biological and pharmacological studies. Researchers should note that optimization of the chromatographic conditions, particularly the HPLC gradient, may be necessary to achieve the best separation and yield from their specific crude extract.
References
Application Notes & Protocols for the Quantification of Massadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massadine is a pyrrole-imidazole alkaloid isolated from marine sponges, belonging to a class of structurally complex natural products with potential biological activities.[1][2][3] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control.[4][5] Due to the limited availability of specific analytical methods for this compound in published literature, these application notes provide detailed protocols for its quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for other marine alkaloids and polar nitrogenous compounds.[6][7][8][9][10]
Analytical Methods Overview
Two primary methods are presented for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for the quantification of this compound in bulk materials and simple matrices where high sensitivity is not required.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma, where low concentrations are expected.[8][11]
Part 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the determination of this compound in purified samples and simple formulations.
Experimental Protocol: HPLC-UV
1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or the determined λmax of this compound).
-
Run Time: 10 minutes.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Part 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices like human plasma.[12][13]
Experimental Protocol: LC-MS/MS
1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by spiking the stock solution into blank plasma to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound) at 1 mg/mL in methanol.
-
Plasma Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard), add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC or UHPLC system.[12]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]⁺ > fragment ion 1 (quantifier), [M+H]⁺ > fragment ion 2 (qualifier). (Note: Specific m/z values would need to be determined by direct infusion of the this compound standard).
-
Internal Standard: [M+H]⁺ > fragment ion.
-
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Quantify this compound in the plasma samples using the calibration curve.
Quantitative Data Summary: LC-MS/MS
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | 90 - 110% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: General analytical workflow for this compound quantification.
Hypothetical Signaling Pathway for this compound
The biological effects of this compound have not been extensively studied. However, related marine alkaloids have been shown to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway where this compound might modulate a cellular response, for instance, by inhibiting a key kinase in an inflammatory signaling cascade.
Caption: Hypothetical signaling pathway for this compound's action.
References
- 1. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for GGTase I Inhibition
Audience: Researchers, scientists, and drug development professionals.
Topic: Massadine in vitro assay for GGTase I inhibition.
Note to the Reader: As of the latest literature review, "this compound" is not a publicly documented inhibitor of Geranylgeranyltransferase I (GGTase I). The following application notes and protocols provide a comprehensive framework for the in vitro evaluation of novel GGTase I inhibitors, using the placeholder "this compound" to illustrate the process for any investigational compound.
Introduction to Geranylgeranyltransferase I (GGTase I) Inhibition
Geranylgeranyltransferase type I (GGTase I) is a crucial enzyme in the post-translational modification of proteins, a process known as protein prenylation.[1][2] This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl group from geranylgeranyl diphosphate (GGPP) to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[3] A wide array of signaling proteins, including those from the Ras superfamily like Rho, Rac, and Cdc42, depend on this modification for their proper membrane localization and function.[2] The inhibition of GGTase I can disrupt these signaling pathways, which are often implicated in diseases such as cancer, inflammation, and atherosclerosis, making GGTase I a significant target for drug development.[2][4] The development of GGTase I inhibitors (GGTIs) is a promising therapeutic strategy, particularly in oncology.[5][6]
Principle of the In Vitro GGTase I Inhibition Assay
A common method to assess GGTase I activity in vitro is through a continuous spectrofluorometric assay.[7] This assay utilizes a fluorescently labeled peptide substrate, such as dansyl-GCVLL, which mimics the CaaX motif of GGTase I target proteins.[7][8] In the presence of the co-substrate GGPP, GGTase I transfers the geranylgeranyl group to the cysteine residue of the dansyl-GCVLL peptide. This modification leads to a change in the fluorescent properties of the dansyl group, typically an increase in fluorescence intensity, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzymatic activity of GGTase I.
An inhibitor, such as the hypothetical "this compound," would compete with the substrates or bind to the enzyme in a way that reduces its catalytic activity. This inhibition would result in a decreased rate of fluorescence increase. By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation: Potency of Known GGTase I Inhibitors
The following table summarizes the in vitro potency of several known GGTase I inhibitors. This format is recommended for presenting quantitative data for novel inhibitors like "this compound" to allow for easy comparison.
| Inhibitor | IC50 (nM) | Mechanism of Inhibition | Target Selectivity | Reference |
| GGTI-DU40 | 0.8 (Ki) | Competitive with protein substrate, uncompetitive with isoprenoid substrate | Highly selective for GGTase-I | [9] |
| GGTI-2418 | 9.5 | Competitive with protein substrate (H-Ras-CVLL) | ~5,600-fold selective over FTase | [10] |
| P3-E5 | 310 | Not specified | Specific to GGTase-I over FTase and RabGGTase | [5] |
| P5-H6 | 466 | Not specified | Specific to GGTase-I over FTase and RabGGTase | [4] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant GGTase I
-
Substrates:
-
Geranylgeranyl diphosphate (GGPP)
-
Dansyl-GCVLL (fluorescent peptide substrate)
-
-
Test Compound: "this compound" or other GGTase I inhibitors
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2
-
Control Inhibitor: A known GGTase I inhibitor (e.g., GGTI-2418)
-
Microplates: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader with excitation and emission wavelengths suitable for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm)
Experimental Workflow Diagram
Caption: Workflow for the in vitro GGTase I inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare stock solutions of GGPP and Dansyl-GCVLL in an appropriate solvent (e.g., methanol or DMSO) and store them at -20°C.
-
Prepare a stock solution of "this compound" in 100% DMSO. Create a serial dilution series of "this compound" in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add 2 µL of the "this compound" dilutions to the appropriate wells. For control wells, add 2 µL of DMSO (for 0% inhibition) or a known GGTase I inhibitor (for 100% inhibition).
-
Prepare a master mix containing the assay buffer and GGTase I enzyme at the desired concentration.
-
Add 88 µL of the GGTase I master mix to each well of the microplate.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Prepare a substrate master mix containing the assay buffer, Dansyl-GCVLL, and GGPP at their final desired concentrations.
-
To initiate the enzymatic reaction, add 10 µL of the substrate master mix to each well.
-
Immediately place the microplate into the fluorescence plate reader.
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the control wells (0% inhibition with DMSO).
-
Plot the percentage of inhibition against the logarithm of the "this compound" concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value of "this compound".
-
Signaling Pathway Visualization
The following diagram illustrates the protein prenylation pathway and the role of GGTase I. An inhibitor like "this compound" would block the geranylgeranylation step.
Caption: Role of GGTase I in protein prenylation and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 4. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of GGTase-I substrate requirements. Part 2. Synthesis and biochemical analysis of novel saturated geranylgeranyl diphosphate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel protein geranylgeranyltransferase-I inhibitor with high potency, selectivity, and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Massadine as a Chemical Probe in Prenylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This process is catalyzed by a family of enzymes known as protein prenyltransferases. Geranylgeranyltransferase type I (GGTase I) is a key enzyme in this pathway, responsible for attaching a 20-carbon geranylgeranyl group to a wide range of signaling proteins, including members of the Rho, Rac, and Rap families of small GTPases. The geranylgeranylation of these proteins is essential for their proper subcellular localization, membrane association, and subsequent activation of downstream signaling pathways that regulate critical cellular processes such as cell proliferation, differentiation, cytoskeletal organization, and migration. Dysregulation of GGTase I activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Massadine is a novel, highly oxygenated alkaloid isolated from the marine sponge Stylissa aff. massa.[1] It has been identified as an inhibitor of GGTase I.[1] While this compound presents a promising chemical tool for studying protein geranylgeranylation, it is important to note that its inhibitory activity has been characterized against GGTase I from Candida albicans, with a reported IC50 value of 3.9 µM.[1] To date, there is a lack of publicly available data on the inhibitory potency and selectivity of this compound against mammalian GGTase I and other prenyltransferases, such as farnesyltransferase (FTase).
These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a chemical probe for prenylation studies. The protocols detailed below are based on established methodologies for characterizing GGTase I inhibitors and assessing their cellular effects. Given the absence of specific data for this compound in mammalian systems, the provided protocols offer a foundational framework. Researchers will need to empirically determine the optimal experimental conditions, such as effective concentrations and incubation times, for their specific cell lines and assays. For comparative purposes, data for the well-characterized and selective GGTase I inhibitor, GGTI-298, is included to provide a reference for expected outcomes.
Quantitative Data Summary
The inhibitory potency and selectivity of a chemical probe are critical parameters for its effective use in biological studies. The table below summarizes the known inhibitory activity of this compound against fungal GGTase I and provides a comparative overview with the well-characterized mammalian GGTase I inhibitor, GGTI-298. The corresponding values for this compound against mammalian enzymes are yet to be determined and are listed as "TBD".
| Compound | Target Enzyme | Organism | IC50 | Selectivity (FTase/GGTase I) | Reference |
| This compound | GGTase I | Candida albicans | 3.9 µM | TBD | [1] |
| GGTase I | Mammalian | TBD | |||
| FTase | Mammalian | TBD | |||
| GGTI-298 | GGTase I | Human | ~15 µM | ~10 | [2] |
| FTase | Human | ~150 µM | [2] |
TBD: To Be Determined
Signaling Pathways and Experimental Workflows
Protein Prenylation Pathway and Inhibition by this compound
Protein prenylation is a multi-step process essential for the function of many signaling proteins. GGTase I is a key enzyme in the geranylgeranylation pathway. This compound acts as an inhibitor of this enzyme, thereby preventing the attachment of the geranylgeranyl lipid moiety to substrate proteins. This inhibition leads to the accumulation of unprenylated proteins in the cytosol, preventing their localization to the cell membrane and subsequent activation of downstream signaling cascades.
Rho GTPase Signaling Pathway
The Rho family of small GTPases are critical substrates of GGTase I. Their geranylgeranylation is a prerequisite for their translocation to the plasma membrane, where they become activated and engage with downstream effectors to regulate the actin cytoskeleton, cell adhesion, and cell motility. By inhibiting GGTase I, this compound is expected to disrupt these processes.
Experimental Protocols
Protocol 1: In Vitro GGTase I Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mammalian GGTase I. This protocol is based on a radiometric filter-binding assay that measures the incorporation of [3H]-GGPP into a protein substrate.
Materials:
-
Recombinant mammalian GGTase I (commercially available or purified)
-
Recombinant protein substrate (e.g., H-Ras-CVLL)
-
[3H]-Geranylgeranyl pyrophosphate ([3H]-GGPP)
-
This compound
-
GGTI-298 (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT
-
Stop Solution: 1 M HCl
-
Scintillation fluid
-
Glass fiber filters
-
Filter manifold apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.01 µM to 100 µM).
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Enzyme Activity: Assay buffer, GGTase I, H-Ras-CVLL, and vehicle (DMSO).
-
Non-specific Binding: Assay buffer, H-Ras-CVLL, and [3H]-GGPP (no enzyme).
-
Inhibitor Wells: Assay buffer, GGTase I, H-Ras-CVLL, and varying concentrations of this compound or GGTI-298.
-
-
Enzyme and Substrate Addition: Add 10 µL of the appropriate compound dilution or vehicle to each well. Add 20 µL of a solution containing GGTase I and H-Ras-CVLL to each well (except for non-specific binding wells). Pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding 20 µL of [3H]-GGPP to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M HCl to each well.
-
Filter Binding: Transfer the reaction mixtures to a glass fiber filter using a filter manifold. Wash the filters three times with 1 M HCl.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other readings. Calculate the percentage of inhibition for each this compound concentration relative to the total enzyme activity. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Prenylation Status
Objective: To assess the ability of this compound to inhibit protein geranylgeranylation in cultured cells by observing the electrophoretic mobility shift of an endogenous GGTase I substrate, RhoA. Unprenylated proteins typically migrate faster on SDS-PAGE gels.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium
-
This compound
-
GGTI-298 (positive control)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or GGTI-298 for 24-48 hours. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RhoA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the electrophoretic mobility of RhoA in treated versus untreated samples. An accumulation of a faster-migrating band in this compound-treated samples indicates the presence of unprenylated RhoA.
Protocol 3: Fluorescence Microscopy of Protein Localization
Objective: To visualize the effect of this compound on the subcellular localization of a geranylgeranylated protein using a fluorescently tagged reporter. Inhibition of prenylation will cause the reporter to mislocalize from the plasma membrane to the cytosol.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector encoding a fluorescently tagged GGTase I substrate (e.g., GFP-RhoA)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
GGTI-298 (positive control)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Transfection: Seed cells on glass coverslips in a 24-well plate. Transfect the cells with the GFP-RhoA expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or GGTI-298 for an additional 24 hours. Include a vehicle-treated control.
-
Cell Staining and Fixation:
-
Wash the cells with PBS.
-
(Optional) Stain the nuclei with Hoechst 33342.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of GFP-RhoA using a fluorescence microscope.
-
Analysis: In control cells, GFP-RhoA should be localized primarily to the plasma membrane. In cells treated with an effective concentration of this compound, a diffuse cytosolic and nuclear fluorescence of GFP-RhoA should be observed.
Protocol 4: Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line with high migratory potential (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
GGTI-298 (positive control)
-
96-well imaging plates or 24-well plates
-
Pipette tips (p200) or a wound-healing assay tool
-
Microscope with live-cell imaging capabilities or a standard inverted microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 24-well plate to create a confluent monolayer.
-
Wound Creation: Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip or a specialized tool.
-
Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing various concentrations of this compound or GGTI-298. Include a vehicle-treated control.
-
Imaging: Place the plate on a microscope and acquire images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the width of the wound at each time point for each condition. Calculate the percentage of wound closure over time. Compare the rate of migration in this compound-treated cells to that of the control cells.
Conclusion
This compound represents a novel chemical probe with the potential to advance our understanding of protein geranylgeranylation and its role in cellular signaling and disease. The application notes and protocols provided here offer a comprehensive framework for researchers to begin characterizing the activity of this compound in mammalian systems and to explore its effects on prenylation-dependent cellular processes. It is imperative that future studies focus on determining the specific inhibitory profile of this compound against mammalian GGTase I and FTase to fully establish its utility as a selective chemical probe. The successful application of the methodologies outlined in this document will contribute to a deeper understanding of the therapeutic potential of GGTase I inhibition.
References
Application Notes and Protocols for Cell-based Assays Using Massadine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massadine is a novel investigational compound demonstrating significant potential in preclinical cancer research. Its purported mechanism of action involves the targeted inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in various cancers.[1][2] Aberrant activation of this pathway is known to drive tumor growth and resistance to therapy.[1] By targeting key kinases within this cascade, this compound is hypothesized to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further therapeutic development.
These application notes provide detailed protocols for utilizing this compound in fundamental cell-based assays to characterize its anti-cancer effects. The described methodologies for cell viability, apoptosis, and cell cycle analysis are standard procedures in cancer research and drug discovery.[3][4]
Key Cell-Based Assays for Evaluating this compound
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6] The quantity of formazan is directly proportional to the number of living cells.[7]
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HeLa | Cervical Cancer | 12.5 |
| PC-3 | Prostate Cancer | 7.1 |
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[8] The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]
Table 2: Hypothetical Apoptotic Effects of this compound on MCF-7 Cells after 24-hour Treatment
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 95.1 | 2.5 | 2.4 |
| This compound | 5 | 70.3 | 18.2 | 11.5 |
| This compound | 10 | 45.8 | 35.6 | 18.6 |
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Understanding how a compound affects the cell cycle is crucial for elucidating its anti-proliferative mechanism.[11] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.
Table 3: Hypothetical Cell Cycle Distribution of MCF-7 Cells after 24-hour Treatment with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | - | 60.2 | 25.3 | 14.5 |
| This compound | 5 | 75.1 | 15.4 | 9.5 |
| This compound | 10 | 82.5 | 10.1 | 7.4 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in complete culture medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.[9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.[13]
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound's inhibitory action on the PI3K/Akt pathway.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for cell cycle analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assays for profiling activity and safety properties of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Synthesis of Massadine Analogues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Massadine" is a fictional compound name. The following protocols describe the synthesis of a hypothetical pyrazolo[3,4-d]pyrimidine scaffold, a common motif in medicinal chemistry, particularly for kinase inhibitors. The experimental procedures and data are representative and based on established synthetic methodologies.
Introduction
The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore found in numerous compounds targeting various protein kinases. Analogues of this scaffold have shown promise in the development of therapies for cancer and inflammatory diseases. This document provides detailed protocols for the synthesis of a library of "this compound" analogues based on a central pyrazolo[3,4-d]pyrimidine core. The synthetic strategy employs robust and widely used reactions in medicinal chemistry, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to allow for the diversification of the core structure at two key positions (R1 and R2).[1][2]
Synthetic Scheme Overview
The overall synthetic route to generate this compound analogues is depicted below. The synthesis commences with the commercially available 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. A regioselective Suzuki-Miyaura coupling is first performed to introduce the R1 aryl group, followed by a Buchwald-Hartwig amination to install the R2 amine substituent.
References
Application Notes and Protocols for the Large-Scale Synthesis of Massadine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the large-scale synthesis of Massadine, a complex pyrrole-imidazole alkaloid, intended for preclinical investigations. The protocols detailed herein are based on the foundational total synthesis reported by Baran and coworkers, with considerations for scaling the production from milligram to gram quantities necessary for comprehensive preclinical evaluation.[1][2] This document outlines the synthetic pathway, purification strategies, and analytical characterization of this compound. Furthermore, it includes detailed protocols for in vitro preclinical assessment of its potential cytotoxic and anti-inflammatory activities, based on the known biological profile of related marine alkaloids.[3][4]
Introduction to this compound
This compound is a dimeric pyrrole-imidazole alkaloid isolated from marine sponges.[5] Members of this class of natural products have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, immunosuppressant, and antimicrobial effects.[6] The complex and densely functionalized structure of this compound has made it a challenging target for total synthesis.[2] The successful synthesis enables access to sufficient quantities of the material for in-depth biological evaluation, which is crucial for determining its therapeutic potential. These notes are intended to guide researchers in the chemical synthesis and preclinical assessment of this compound.
Large-Scale Synthesis of (±)-Massadine
The following section details the multi-step synthesis of racemic this compound, adapted from the literature for larger scale production.[1] Key considerations for scale-up include managing reaction volumes, ensuring efficient heat transfer, and adapting purification methods for larger quantities of material.
Summary of Synthetic Yields
The table below summarizes the key steps and reported yields for the synthesis of key intermediates leading to (±)-Massadine. While the original synthesis was performed on a smaller scale, these yields provide a benchmark for a scaled-up process.
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Reported Yield (%) |
| 1 | Displacement and Boc-removal | α-chloro ketone | Amine Intermediate | 1. Sodium diformylamide, controlled pH2. Trifluoroacetic acid | 72 (2 steps) |
| 2 | Hemiaminal formation and deformylation | Amine Intermediate | Hemiaminal | Silver(II) picolinate, 10% TFA/H₂O | 84 |
| 3 | 2-Aminoimidazole formation | Hemiaminal | 2-Aminoimidazole | Cyanamide, buffered conditions | 32 |
| 4 | Conversion to (±)-Massadine Chloride | 2-Aminoimidazole | (±)-Massadine Chloride | - | - |
| 5 | Conversion to (±)-Massadine | 2-Aminoimidazole | (±)-Massadine | - | - |
Yields are based on the original small-scale synthesis and may vary upon scale-up.[1]
Synthetic Pathway of (±)-Massadine
Caption: Synthetic pathway for (±)-Massadine.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Amine Intermediate
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve the starting α-chloro ketone in an appropriate solvent system.
-
Displacement Reaction: Carefully add a solution of sodium diformylamide while monitoring and maintaining the pH at a controlled level. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the crude product.
-
Boc Deprotection: Dissolve the crude product in a suitable solvent and add trifluoroacetic acid. Monitor the deprotection by TLC or LC-MS.
-
Purification: After completion, concentrate the reaction mixture and purify the resulting amine intermediate by column chromatography on silica gel. For large-scale purification, consider using a flash chromatography system.
Protocol 2: Hemiaminal Formation
-
Reaction Setup: In a reaction vessel protected from light, dissolve the amine intermediate in a mixture of trifluoroacetic acid and water.
-
Oxidation: Add silver(II) picolinate portion-wise to the solution. The reaction is typically rapid. Monitor the consumption of the starting material by LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove insoluble silver salts.
-
Purification: The crude hemiaminal can be purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. For gram-scale purification, a larger dimension preparative HPLC column and system are required.
Protocol 3: 2-Aminoimidazole Formation and Final Conversion
-
Reaction Setup: Dissolve the hemiaminal in a buffered aqueous solution.
-
Cyclization: Add an excess of cyanamide and heat the reaction mixture. Monitor the formation of the 2-aminoimidazole and the hydroxy analogue by LC-MS.[1]
-
Purification: Separate the desired 2-aminoimidazole from the hydroxy analogue and other byproducts using preparative HPLC.
-
Final Conversion: The purified 2-aminoimidazole intermediate can then be converted to (±)-Massadine and (±)-Massadine Chloride following established procedures.[1][7]
Analytical Characterization
Consistent and thorough analytical characterization is critical for confirming the identity and purity of the synthesized this compound.
Protocol 4: Analytical HPLC-MS
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., ESI-MS/MS) is recommended.[8][9]
-
Column: A C18 reversed-phase column is suitable for the analysis of polar imidazole alkaloids.[8][9]
-
Mobile Phase: A gradient of water and acetonitrile with a modifier such as formic acid or trifluoroacetic acid is typically used.
-
Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and acquire mass spectra in positive ion mode.
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to confirm the structure and stereochemistry.
Preclinical Evaluation Workflow
The preclinical evaluation of this compound should focus on its potential cytotoxic and anti-inflammatory activities, as suggested by the biological profile of related pyrrole-imidazole alkaloids.
Caption: Preclinical evaluation workflow for this compound.
In Vitro Cytotoxicity Assays
Protocol 6: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cell lines (e.g., human colon cancer, leukemia) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assays
The anti-inflammatory activity of this compound can be assessed by its ability to inhibit key inflammatory pathways, such as the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.[10][11][12][13]
Protocol 7: NF-κB Reporter Assay
-
Cell Culture: Use a cell line stably transfected with an NF-κB luciferase reporter construct.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.[10][11][12]
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the concentration-dependent inhibition of NF-κB activation by this compound.
Protocol 8: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Cell Culture: Use immune cells such as RAW 264.7 macrophages.
-
Compound Treatment: Pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
ELISA: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[14][15][16][17]
-
Data Analysis: Calculate the percentage inhibition of cytokine production at different concentrations of this compound.
Data Presentation for Preclinical Studies
All quantitative data from the preclinical assays should be summarized in clear and concise tables for easy comparison.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| Human Colon Cancer | Data | Data | Data |
| Human Leukemia | Data | Data | Data |
| Normal Fibroblasts | Data | Data | Data |
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Endpoint Measured | IC₅₀ (µM) |
| NF-κB Reporter Assay | Luciferase Activity | Data |
| TNF-α Release Assay | TNF-α Concentration | Data |
| IL-6 Release Assay | IL-6 Concentration | Data |
Signaling Pathway
Based on the known activities of related marine natural products, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
These application notes provide a framework for the large-scale synthesis and preclinical evaluation of this compound. The successful implementation of these protocols will enable the generation of sufficient quantities of high-purity this compound for comprehensive in vitro and subsequent in vivo studies. The proposed preclinical workflow will facilitate the assessment of its therapeutic potential as a cytotoxic and anti-inflammatory agent. Further investigation into its precise mechanism of action and in vivo efficacy is warranted.
References
- 1. Total syntheses of (+/-)-massadine and this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Submarine Journey: The Pyrrole-Imidazole Alkaloids [mdpi.com]
- 6. Chemistry and Biology of the Pyrrole-Imidazole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Total Syntheses of (−)-Palau’amine, (−)- Axinellamines, and (−)-Massadines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibition of TNF-alpha-induced NF-kappaB activation by marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Handling and Storage of Massadine Powder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a general guideline based on best practices for handling novel, complex organic compounds. As of the date of this document, specific handling, storage, and stability data for Massadine powder is not publicly available. It is imperative that researchers conduct their own risk assessments and experimental validations to determine safe and effective handling and storage procedures for this compound.
Introduction
This compound is a complex pyrrole-imidazole alkaloid isolated from marine sponges, such as those of the genus Stylissa.[1] Its unique structure and biological activity as an inhibitor of geranylgeranyltransferase type I make it a compound of interest for further investigation.[1] Proper handling and storage are critical to ensure the integrity of the compound and the safety of laboratory personnel. These protocols provide a framework for the safe handling and determination of optimal storage conditions for this compound powder.
Safety Precautions and Handling
All personnel handling this compound powder should be thoroughly trained in handling potent compounds and should be familiar with the general safety guidelines for chemical powders.[2]
2.1. Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound powder:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For operations that may generate dust, a properly fitted respirator is recommended.
2.2. Engineering Controls
-
All handling of open powders should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[3]
-
Use a ventilated enclosure for weighing and transferring the powder.
2.3. General Handling Procedures
-
Avoid the formation of dust.[4]
-
Wash hands thoroughly after handling.
-
In case of a spill, carefully clean the area to avoid dust generation. Use a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.
-
Decontaminate all surfaces and equipment after use.
Storage Conditions
The optimal storage conditions for this compound powder have not been experimentally determined. The following are general recommendations for the storage of complex, potentially sensitive organic compounds. It is crucial to perform stability studies to determine the specific requirements for this compound.
Table 1: Recommended Storage and Handling Parameters for this compound Powder (Provisional)
| Parameter | Recommended Condition | Rationale / Comments |
| Storage Temperature | -20°C or -80°C (To be determined) | Low temperatures are generally recommended for long-term storage of complex natural products to minimize degradation. The optimal temperature needs to be determined through stability studies. |
| Humidity | Store in a desiccator or a controlled low-humidity environment. | Many organic compounds are sensitive to moisture, which can lead to hydrolysis or other forms of degradation.[6] |
| Light Sensitivity | Protect from light. Store in an amber vial or a light-blocking container. | Exposure to light, particularly UV light, can cause photodegradation of complex organic molecules. The light sensitivity of this compound should be experimentally verified. |
| Inert Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | For highly sensitive compounds, storage under an inert gas can prevent oxidative degradation. The necessity for this should be evaluated based on the compound's stability. |
| Solubility (Provisional) | To be determined in common laboratory solvents (e.g., DMSO, DMF, Ethanol, Water). | Knowledge of solubility is essential for preparing stock solutions and conducting experiments. This data needs to be experimentally generated. |
Experimental Protocols
4.1. Protocol for Determining the Solubility of this compound Powder
Objective: To determine the solubility of this compound powder in various common laboratory solvents.
Materials:
-
This compound powder
-
A panel of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water)
-
Vortex mixer
-
Analytical balance
-
Visual inspection and/or a spectrophotometer
Methodology:
-
Accurately weigh a small amount of this compound powder (e.g., 1 mg) into a series of clear vials.
-
To each vial, add a small, precise volume of a different solvent (e.g., 100 µL).
-
Vortex the vials for 2 minutes to facilitate dissolution.
-
Visually inspect for any undissolved particles.
-
If the powder has dissolved, add another weighed portion of this compound and repeat steps 3 and 4 until a saturated solution is obtained (i.e., solid material remains after vortexing).
-
Calculate the solubility in mg/mL for each solvent.
-
(Optional) For a more quantitative measure, a saturated solution can be filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
4.2. Protocol for Assessing the Stability of this compound Powder
Objective: To evaluate the stability of this compound powder under various storage conditions.
Materials:
-
This compound powder
-
Climate-controlled chambers (for controlled temperature and humidity)
-
Light-exposure chamber (with controlled UV and visible light)
-
Amber and clear vials
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Methodology:
-
Aliquot equal amounts of this compound powder into a series of amber and clear vials.
-
Expose the vials to a matrix of conditions:
-
Temperature: -80°C, -20°C, 4°C, Room Temperature (e.g., 25°C), 40°C.
-
Humidity: Low (e.g., <30%), Ambient (e.g., ~50-60%), High (e.g., >75%).
-
Light: Protected from light (in amber vials), exposed to ambient light, exposed to controlled high-intensity light.
-
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), remove a vial from each condition.
-
Prepare a solution of the stored this compound at a known concentration.
-
Analyze the solution using a validated analytical method to determine the purity and concentration of this compound.
-
Compare the results to the T=0 sample to determine the percentage of degradation under each condition.
-
Identify any degradation products if possible.
Visualizations
References
Massadine: Application Notes and Protocols for Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massadine is a highly oxygenated alkaloid first isolated from the marine sponge Stylissa aff. massa. It has been identified as a potent inhibitor of Geranylgeranyltransferase type I (GGTase I)[1]. GGTase I is a critical enzyme in the post-translational modification of various proteins, including the Rho family of small GTPases. This modification, known as geranylgeranylation, involves the attachment of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid to a cysteine residue within a C-terminal CaaX motif of the target protein. This lipid modification is essential for the proper subcellular localization and function of these proteins, which are key regulators of numerous cellular processes such as signal transduction, cytoskeletal organization, cell proliferation, and apoptosis.
The inhibition of GGTase I by this compound disrupts these signaling pathways, making it a compound of significant interest for research in oncology and other therapeutic areas where aberrant GGTase I activity is implicated. These application notes provide detailed protocols for studying the enzyme kinetics of this compound as a GGTase I inhibitor.
Mechanism of Action
GGTase I catalyzes the transfer of the geranylgeranyl group from GGPP to a cysteine residue in the CaaX box of a substrate protein. This process is vital for anchoring these proteins to cellular membranes, a prerequisite for their biological activity. This compound inhibits this enzymatic reaction, leading to an accumulation of unprenylated substrate proteins in the cytosol. This disruption of protein localization and function is the primary mechanism through which this compound exerts its biological effects.
Data Presentation
The inhibitory activity of this compound on GGTase I can be quantified and compared using standardized enzyme kinetics parameters. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound against GGTase I
| Compound | Target Enzyme | Organism | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | Geranylgeranyltransferase type I | Candida albicans | 3.5 | Not Reported | Not Reported | [1] |
Note: The IC50 value presented is for GGTase I from a fungal source. Researchers should determine the IC50 and Ki values for mammalian GGTase I to accurately assess its potential for human therapeutic applications.
Table 2: Michaelis-Menten Constants for GGTase I Substrates
| Substrate | Enzyme | Km (µM) | Vmax (units/mg) | Reference |
| GGPP | Mammalian GGTase I | ~0.1-0.5 | Not Reported | General Literature |
| RhoA (peptide) | Mammalian GGTase I | ~1-10 | Not Reported | General Literature |
Experimental Protocols
Protocol 1: In Vitro GGTase I Inhibition Assay using a Radioactive Filter Binding Method
This protocol describes a robust method for determining the inhibitory activity of this compound on GGTase I by measuring the incorporation of radiolabeled GGPP into a model substrate.
Materials:
-
Recombinant mammalian GGTase I
-
Geranylgeranyl pyrophosphate, [³H]- (³H-GGPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKKSKTKCVIL)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
Stop Solution: 1 M HCl
-
Scintillation fluid
-
96-well filter plates (e.g., Millipore MultiscreenHTS-FC)
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of GGTase I in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a solution of the biotinylated peptide substrate in Assay Buffer.
-
Prepare a solution of ³H-GGPP in Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Total Enzyme Activity (Control): Add 10 µL of Assay Buffer (with 1% DMSO) to the wells.
-
Inhibitor Wells: Add 10 µL of the this compound serial dilutions to the wells.
-
No Enzyme Control (Blank): Add 10 µL of Assay Buffer to the wells.
-
Add 20 µL of the GGTase I solution to the "Total Enzyme Activity" and "Inhibitor" wells. Add 20 µL of Assay Buffer to the "No Enzyme Control" wells.
-
Add 10 µL of the biotinylated peptide substrate solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 10 µL of the ³H-GGPP solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Filtration:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Place the 96-well filter plate on a vacuum manifold.
-
Transfer the contents of the reaction plate to the filter plate.
-
Wash the wells three times with 200 µL of 75 mM phosphoric acid.
-
Wash the wells once with 200 µL of ethanol.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Sample CPM - Blank CPM) / (Control CPM - Blank CPM))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Determination of Inhibition Type (Michaelis-Menten Kinetics)
This protocol is designed to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of GGTase I.
Procedure:
-
Perform the In Vitro GGTase I Inhibition Assay as described above with the following modifications:
-
Use a fixed, sub-saturating concentration of this compound (e.g., its IC50 value).
-
Vary the concentration of one substrate (either GGPP or the peptide substrate) while keeping the other substrate at a fixed, saturating concentration.
-
Repeat the experiment with at least five different concentrations of the varied substrate.
-
Run a parallel experiment without the inhibitor.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration in the presence and absence of this compound.
-
Create a Lineweaver-Burk plot (1/v vs. 1/[S]) for the data with and without the inhibitor.
-
Analyze the plot to determine the type of inhibition:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
Calculate the inhibitor constant (Ki) using the appropriate formula based on the determined inhibition type.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship: Determining Inhibition Type
References
Troubleshooting & Optimization
Massadine Total Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Massadine. The information is compiled from published literature to address specific experimental issues.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address potential issues during the synthesis.
1. Spirocyclic Core Construction and Stereochemistry
Question: We are struggling with the stereoselective construction of the 1,3-diazaspiro[4.4]nonane core of this compound. What are the key challenges and recommended strategies?
Answer: The stereoselective construction of the spirocyclic core is a significant hurdle in the this compound synthesis.[1] The primary challenge lies in controlling the stereochemistry at the C13 spirocenter during the oxidative cyclization.
-
Problem: Uncontrolled oxidation and cyclization can lead to a mixture of diastereomers, primarily the desired this compound and the undesired 3,7-epi-Massadine. In fact, the epi-isomers are often the thermodynamically favored products.[2][3]
-
Troubleshooting:
-
Oxidizing Agent and Conditions: The choice of oxidizing agent and reaction conditions is critical. While various oxidative conditions were explored, many led to poor diastereoselectivity.[2] A successful approach involves a two-step procedure:
-
Oxidation of the 2-aminoimidazole precursor with dimethyldioxirane (DMDO) in water. Careful pH control during this step is essential to prevent N-cyclization, which would lead to the isomeric axinellamine core.[2]
-
Acid-mediated cyclization of the resulting intermediate using neat trifluoroacetic acid (TFA).[2]
-
-
Expected Outcome: This optimized procedure has been reported to yield a 1:3.7 ratio of this compound chloride to its 3,7-epi-isomer and a 1:1.9 ratio for this compound and its epi-isomer.[2]
-
2. Late-Stage Oxidation and Cyclization
Question: We are encountering issues with the late-stage oxidation to form the hemiaminal at C9. What is the recommended protocol, and what are the common pitfalls?
Answer: A key innovation in the successful total synthesis of this compound was the development of a chemoselective late-stage oxidation of an unprotected guanidine.[1][4]
-
Problem: The timing of the C9 oxidation is crucial. Attempts to oxidize the core at an earlier stage, before the formation of the 2-aminoimidazole, have been unsuccessful.[3] The high polarity and dense functionality of the intermediates make them prone to side reactions.[1]
-
Troubleshooting Protocol: A robust method involves the use of silver(II) picolinate for the oxidation.
-
Reagents and Conditions: The oxidation is performed using silver(II) picolinate in a mixture of 10% trifluoroacetic acid in water (TFA/H₂O). This acidic condition accelerates the reaction and improves conversion.[2]
-
Procedure: The reaction is operationally simple and can be performed at ambient temperature in under 3 hours.[2] The protocol avoids the need for complex protecting group strategies.[3]
-
-
Common Pitfalls:
-
Reagent Purity: The quality of the silver(II) picolinate is important for reproducibility.
-
pH Control: While the recommended condition is acidic, significant deviations might affect the chemoselectivity.
-
3. Failed Synthetic Strategies
Question: To avoid repeating unsuccessful experiments, can you outline some of the synthetic routes that were attempted but failed?
Answer: Several logical synthetic pathways were explored and proved to be dead-ends. Understanding these can save significant time and resources.
-
Early Stage C9 Oxidation: Attempts to oxidize the carbocyclic core at C9 before the formation of the 2-aminoimidazole moiety were unsuccessful.[3]
-
α-Chloro Ketone Intermediate: An α-chloro ketone intermediate proved to be a dead-end due to the sensitivity of the hemiaminal moiety. Attempts to cyclize this intermediate or elaborate the 2-aminoimidazole with guanidine equivalents failed.[3]
-
Rearrangement to Axinellamine: Given the constitutional isomerism between this compound and Axinellamine, a rearrangement was considered a possibility. However, under a variety of thermal, acidic, and basic conditions, no such rearrangement was observed.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from the successful total synthesis of (±)-Massadine and (±)-Massadine chloride.
| Step | Product(s) | Reagents and Conditions | Diastereomeric Ratio (Product:Epi-product) | Yield | Reference |
| Oxidative Cyclization | (±)-Massadine chloride & (±)-3,7-epi-Massadine chloride | 1. DMDO, H₂O2. Neat TFA | 1 : 3.7 | 78% (combined) | [2] |
| Oxidative Cyclization | (±)-Massadine & (±)-3,7-epi-Massadine | 1. DMDO, H₂O2. Neat TFA | 1 : 1.9 | - | [2] |
| Hemiaminal Formation | C9 Hemiaminal Intermediate | Silver(II) picolinate, 10% TFA/H₂O, 23 °C, <3 h | N/A | 84% | [3] |
Experimental Protocols
Protocol 1: Chemoselective Oxidation for Hemiaminal Formation
This protocol describes the silver(II) picolinate-mediated oxidation of the guanidine-containing intermediate.
-
Preparation of the Silver(II) Picolinate Reagent: Prepare silver(II) picolinate as described in the literature.
-
Reaction Setup: In a suitable flask, dissolve the guanidine-containing substrate in a 10% (v/v) solution of trifluoroacetic acid in deionized water.
-
Addition of Oxidant: Add silver(II) picolinate (typically 2.5 equivalents) to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate method (e.g., LC-MS). The reaction is typically complete within 3 hours.
-
Workup and Purification: Upon completion, quench the reaction and purify the resulting hemiaminal product, for instance, by reverse-phase HPLC.[6]
Protocol 2: Diastereoselective Oxidative Cyclization
This protocol outlines the two-step procedure to form the spirocyclic core of this compound.
-
Oxidation:
-
Dissolve the 2-aminoimidazole precursor in water.
-
Add a solution of dimethyldioxirane (DMDO) in acetone.
-
Carefully control the pH during the addition to prevent N-cyclization.
-
-
Cyclization:
-
After the oxidation is complete, remove the aqueous solvent.
-
Add neat trifluoroacetic acid (TFA) to the residue to induce cyclization.
-
-
Workup and Purification:
-
Remove the TFA under reduced pressure.
-
Purify the resulting mixture of diastereomers (this compound and its 3,7-epi-isomer) using chromatographic techniques.
-
Visualizations
Diagram 1: Key Strategic Decisions in this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total syntheses of (+/-)-massadine and this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Palau’amine - PMC [pmc.ncbi.nlm.nih.gov]
Massadine Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Massadine and its analogues. The information is compiled from published total synthesis campaigns and aims to address common challenges to improve reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The total synthesis of this compound is a significant challenge due to its complex molecular architecture. Key difficulties include its highly polar nature, dense arrangement of functional groups, and intricate stereochemistry.[1][2][3][4] The pyrrole-imidazole alkaloid structure is constitutionally isomeric to the axinellamines, yet rearrangements between these scaffolds are not readily achieved under various conditions, necessitating a distinct synthetic approach.[1][3] A major hurdle reported by researchers has been the chemoselective oxidation of unprotected guanidine moieties late in the synthesis.[1][2][4]
Q2: What is a key strategic consideration for the C9 oxidation state?
A critical finding in the synthesis of this compound is the timing of the C9 oxidation. Attempts to oxidize this position after the formation of the 2-aminoimidazole ring have been unsuccessful. Therefore, it is crucial to install the C9 hemiaminal functionality before the construction of the 2-aminoimidazole ring system.[1]
Troubleshooting Guide
Issue 1: Low yield or slow reaction in the silver(II)-mediated oxidation of the guanidine precursor.
Possible Cause: Suboptimal reaction conditions for the silver(II)-mediated oxidation can lead to poor conversion rates and extended reaction times.[1][2]
Solution: The addition of trifluoroacetic acid (TFA) to the reaction mixture has been shown to significantly accelerate the silver(II)-mediated oxidation and improve yields.
Experimental Protocol: Optimized Silver(II)-Mediated Oxidation
An optimized protocol involves the use of silver(II) picolinate in a 10% TFA/H₂O solution. This method has been demonstrated to install the C9 hemiaminal in high yield (e.g., 84% on a 100 mg scale) and can be performed at ambient temperature in under three hours.[1][2] This improved procedure is a significant enhancement over previous methods that required heating and longer reaction times.[1][2]
Data Summary: Impact of TFA on Silver(II)-Mediated Oxidation
| Precursor | Conditions | Yield | Time | Reference |
| Axinellamine Precursor 13 | Heating, extended time | - | >3h | [1] |
| Axinellamine Precursor 13 | 10% TFA/H₂O, ambient temp. | 77% | <3h | [1][2] |
| Axinellamine Precursor 14 | Heating, extended time | - | >3h | [1] |
| Axinellamine Precursor 14 | 10% TFA/H₂O, ambient temp. | 48% | <3h | [1][2] |
| Intermediate 18 | 10% TFA/H₂O | 84% | - | [1] |
Issue 2: Poor diastereoselectivity in the nitrone dipolar cycloaddition step.
Possible Cause: Thermal cycloaddition conditions may not provide adequate stereocontrol, leading to a mixture of diastereomers and potentially lower yields of the desired product.
Solution: The use of a Lewis acid catalyst can improve both the yield and diastereoselectivity of the cycloaddition reaction. Magnesium bromide (MgBr₂) has been identified as a particularly effective catalyst for this transformation.[5]
Experimental Protocol: Lewis Acid Catalyzed Nitrone Dipolar Cycloaddition
The reaction is performed in the presence of MgBr₂, which allows for the reaction to proceed at reduced temperatures. This catalytic approach has been shown to reproducibly generate the desired isoxazolidine in good yield and with high diastereoselectivity.[5]
Data Summary: Effect of Lewis Acid on Cycloaddition
| Catalyst | Conditions | Yield | Diastereoselectivity | Reference |
| None (Thermal) | Elevated Temperature | Lower, decomposition | - | [5] |
| MgBr₂ | Reduced Temperature | Good | High | [5] |
Issue 3: Formation of undesired epi-products during oxidative closure.
Possible Cause: The conditions used for the oxidation of the 2-aminoimidazole intermediate and subsequent acid-mediated ring closure can favor the formation of the C3,C7-epi-massadine diastereomers.[1][2]
Solution: Careful optimization of the oxidative conditions and the ring closure step is necessary to control the diastereoselectivity.
Experimental Protocol: Optimized Oxidative Closure
After extensive optimization, it was found that using dimethyldioxirane (DMDO) in water for the oxidation, followed by ring closure in neat TFA, provided a specific ratio of diastereomers. Careful pH control during the oxidation step is crucial to suppress the formation of N-cyclized byproducts (axinellamine-type).[1][2]
Data Summary: Diastereomeric Ratio in Oxidative Closure
| Oxidant | Ring Closure | Diastereomeric Ratio (this compound:epi-Massadine) | Reference |
| Dimethyldioxirane in H₂O | Neat TFA | 1 : 3.7 | [1][2] |
| - | - | 1 : 1.9 (for hydroxy-analogue) | [2] |
Visualized Workflows and Pathways
Caption: High-level workflow for this compound synthesis.
Caption: Troubleshooting logic for silver(II)-mediated oxidation.
References
- 1. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Total syntheses of (+/-)-massadine and this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Nitrone Dipolar Cycloaddition Strategy toward an Enantioselective Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Massadine Technical Support Center: Overcoming Solubility Challenges in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Massadine in aqueous buffers. Given the complex nature of this marine-derived alkaloid, achieving optimal solubility is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for poor solubility of this compound in my aqueous buffer?
This compound is a complex, highly oxygenated, and halogenated alkaloid with a polycyclic structure.[1][2] Several factors can contribute to its poor solubility in aqueous buffers:
-
High Molecular Weight and Complex Structure: The intricate, three-dimensional structure can lead to strong intermolecular interactions, making it difficult for water molecules to solvate the compound effectively.[2]
-
Hydrophobic Regions: The presence of nonpolar regions in the molecule can lead to unfavorable interactions with water.
-
Crystalline Structure: Solid-state forces within the crystalline lattice of this compound may be strong, requiring significant energy to break for dissolution to occur.
-
pH of the Buffer: As an alkaloid with multiple nitrogen atoms, this compound's ionization state is highly dependent on the pH of the solution.[3] At a pH where the molecule is not sufficiently protonated, its solubility can be significantly lower.
-
Buffer Composition: The type and concentration of salts in the buffer can influence solubility through common ion effects or "salting out."
Q2: I am observing precipitation of this compound after preparing my stock solution. What should I do?
Precipitation upon standing is a common issue with supersaturated solutions. Here are a few troubleshooting steps:
-
Verify the Solvent: Ensure you are using the recommended solvent for the initial stock solution (e.g., DMSO or ethanol) before diluting into an aqueous buffer.
-
Lower the Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Optimize pH: Experimentally determine the optimal pH for this compound's solubility. A pH adjustment might be necessary to maintain its protonated, more soluble form.
-
Consider Co-solvents: The addition of a small percentage of a water-miscible organic solvent to your aqueous buffer can improve solubility.
Q3: Can I use surfactants to improve this compound solubility?
Yes, surfactants can be an effective method to enhance the solubility of hydrophobic compounds like this compound.[4] Surfactants form micelles that can encapsulate the drug, increasing its apparent solubility in the aqueous medium.[4]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the aqueous buffer.
Workflow for Troubleshooting Insolubility:
Caption: A stepwise workflow for troubleshooting this compound insolubility.
Detailed Steps:
-
pH Optimization:
-
Rationale: As an alkaloid, this compound's solubility is likely pH-dependent. Adjusting the pH can increase the proportion of the more soluble, ionized form.
-
Protocol: Prepare a series of small-volume buffers with a range of pH values (e.g., pH 4.0 to 7.4). Attempt to dissolve a known amount of this compound in each buffer and visually inspect for solubility.
-
-
Co-solvent Systems:
-
Rationale: Adding a water-miscible organic solvent can reduce the polarity of the solvent system, favoring the dissolution of less polar compounds.[5]
-
Protocol: Prepare your aqueous buffer containing a low percentage (e.g., 1-5%) of a co-solvent like DMSO, ethanol, or PEG 400. Attempt to dissolve this compound in this mixed-solvent system.
-
-
Use of Surfactants:
-
Rationale: Surfactants can increase the solubility of hydrophobic drugs by forming micelles.[4][6]
-
Protocol: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your buffer before adding this compound. Start with a concentration below the critical micelle concentration (CMC) and gradually increase if necessary.
-
-
Particle Size Reduction:
-
Rationale: Reducing the particle size increases the surface area available for solvation, which can enhance the dissolution rate.[5]
-
Protocol: If you have the appropriate equipment, techniques like micronization can be employed to reduce the particle size of the this compound powder before attempting to dissolve it.[5]
-
-
Complexation:
-
Rationale: The formation of inclusion complexes with agents like cyclodextrins can significantly improve the aqueous solubility of poorly soluble drugs.
-
Protocol: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your buffer and then add this compound. The formation of an inclusion complex can enhance its solubility.
-
Issue 2: Inconsistent results in biological assays possibly due to solubility.
Logical Relationship of Solubility and Assay Performance:
Caption: Impact of poor solubility on biological assay outcomes.
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your final diluted this compound solution under a light source for any signs of precipitation or cloudiness.
-
Filtration: Filter your final working solution through a 0.22 µm filter to remove any undissolved particles or aggregates.
-
Solubility Quantification: Perform a simple experiment to determine the approximate solubility of this compound in your specific assay buffer.
Experimental Protocols
Protocol 1: pH-Solubility Profile of this compound
-
Materials: this compound, a series of buffers (e.g., citrate, phosphate, Tris) covering a pH range of 4.0 to 8.0, a shaker/incubator, and a method for quantifying this compound concentration (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Incubate the samples with shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.
-
-
Data Presentation:
| Buffer pH | This compound Solubility (µg/mL) (Hypothetical Data) |
| 4.0 | 55.2 |
| 5.0 | 25.8 |
| 6.0 | 8.1 |
| 7.0 | 2.5 |
| 7.4 | 1.9 |
| 8.0 | 1.5 |
Protocol 2: Evaluating the Effect of Co-solvents on this compound Solubility
-
Materials: this compound, aqueous buffer at the optimal pH (determined from Protocol 1), co-solvents (e.g., DMSO, Ethanol, PEG 400), shaker/incubator, analytical method for quantification.
-
Procedure:
-
Prepare a series of buffer solutions containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Follow the same procedure as in Protocol 1 (steps 1-5) for each co-solvent mixture.
-
-
Data Presentation:
| Co-solvent | Concentration (% v/v) | This compound Solubility (µg/mL) (Hypothetical Data) |
| None | 0 | 1.9 |
| DMSO | 1 | 5.3 |
| DMSO | 5 | 28.7 |
| Ethanol | 1 | 4.1 |
| Ethanol | 5 | 19.5 |
| PEG 400 | 1 | 6.8 |
| PEG 400 | 5 | 35.2 |
This compound's Known Signaling Pathway
This compound has been identified as an inhibitor of geranylgeranyltransferase type I (GGTase I).[1] This enzyme is crucial for the post-translational modification of small GTP-binding proteins, such as those in the Ras superfamily. This modification is essential for their proper membrane localization and function in various signaling pathways.
References
- 1. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H24Br4N10O5 | CID 10953212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Technical Support Center: Troubleshooting Massadine Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered with Massadine instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to ensure the stability of this compound in my cell culture experiments?
The stability of this compound is paramount for the accurate interpretation of experimental results. If the compound degrades, its effective concentration decreases, which can lead to an underestimation of its potency and efficacy.[1] Establishing a reliable concentration-response relationship is only possible if the compound remains stable throughout the experiment.[1]
Q2: What are the primary factors that can compromise this compound stability in cell culture media?
Several factors can affect the stability of small molecules like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1]
-
Temperature: Standard incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Certain components within the culture medium, such as amino acids (e.g., cysteine) and vitamins, can react with and degrade the compound.[2][3]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]
-
Oxygen: Dissolved oxygen in the media can lead to oxidative degradation.[1]
Q3: I'm observing a precipitate in my media after adding this compound. What could be the cause?
Precipitation is a common issue, particularly with hydrophobic compounds.[1] Potential causes include:
-
Exceeding Solubility Limit: The final concentration of this compound may be too high for the aqueous environment of the cell culture media.[1]
-
Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) directly to the media can cause the compound to "crash out" of solution.[4]
-
Temperature: Adding the compound to cold media can decrease its solubility.[1]
-
Media Components: Interactions with salts or other components in the media can lead to precipitation.[4][5]
Q4: How should I properly store my this compound stock solution to ensure its stability?
For optimal stability, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below. It is recommended to use freshly prepared solutions or use them within one month.[2] It is also crucial to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time
Symptom: The biological effect of this compound diminishes over the course of the experiment.
| Possible Cause | Suggested Solution |
| Chemical Degradation in Media | Perform a stability study to determine the half-life of this compound in your specific cell culture media. Consider adding the compound at later time points or performing more frequent media changes.[6] |
| Enzymatic Degradation by Serum | Test the stability of this compound in media with and without serum to see if serum components are causing degradation.[2] If so, consider using a lower serum concentration or serum-free media if your cell line permits. |
| Adsorption to Plasticware | This compound may be binding to the surface of your cell culture plates or pipette tips.[2] Use low-protein-binding plasticware to minimize this effect.[2] |
| Cellular Uptake and Metabolism | The cells themselves may be internalizing and metabolizing this compound. Analyze cell lysates to quantify the intracellular concentration of the compound.[2] |
Issue 2: this compound Precipitation in Media
Symptom: Visible precipitate forms in the cell culture media after the addition of this compound.
| Possible Cause | Suggested Solution |
| Concentration Exceeds Solubility | Determine the maximum solubility of this compound in your media. Try using a lower final concentration.[1] |
| Improper Dilution Technique | Instead of adding the concentrated stock directly, perform a serial dilution in pre-warmed (37°C) media.[1] Add the compound dropwise while gently vortexing the media.[4] |
| Use of Cold Media | Always use pre-warmed media (37°C) when preparing your final working solution of this compound.[1] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in the media is low and non-toxic to your cells. Typically, this should be less than 0.5%. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Media Type | Supplement | Half-life (hours) | Precipitation Observed (at 10 µM) |
| DMEM | 10% FBS | 24 | No |
| DMEM | None | 18 | No |
| RPMI-1640 | 10% FBS | 36 | No |
| RPMI-1640 | None | 28 | No |
| MEM | 10% FBS | 12 | Slight |
| MEM | None | 8 | Yes |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will vary and should be determined experimentally.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (with and without serum)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-MS)
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution in pre-warmed cell culture media (with and without 10% FBS) to a final working concentration (e.g., 10 µM).
-
Incubation: Add 1 mL of the this compound-containing media to triplicate wells of a 24-well plate for each condition. Include control wells with media and vehicle (DMSO) only.
-
Time Points: Incubate the plates at 37°C. Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.[2]
-
Sample Analysis: Immediately analyze the collected samples using a validated analytical method (e.g., HPLC-MS) to determine the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: A workflow for troubleshooting common issues with this compound.
References
Technical Support Center: Optimizing Massadine Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Massadine concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For initial experiments with a previously untested cell line, a broad concentration range is recommended to determine the approximate effective dose. A common starting point is a logarithmic or semi-logarithmic dilution series.
Q2: How do I determine the optimal incubation time for this compound treatment?
The optimal incubation time is dependent on the specific biological question and the mechanism of action of this compound. It is advisable to perform a time-course experiment, testing several time points (e.g., 6, 12, 24, 48, and 72 hours) at a fixed, preliminary concentration of this compound to identify when the desired effect is most pronounced.
Q3: My cells are not showing any response to this compound treatment. What could be the issue?
Several factors could contribute to a lack of response. Please refer to our troubleshooting guide below for a systematic approach to resolving this issue.
Q4: How can I be sure that the observed effects are specific to this compound and not due to off-target effects or solvent toxicity?
It is crucial to include proper controls in your experimental design. This includes an untreated control group and a vehicle control group (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound).
Troubleshooting Guides
Issue 1: No Observable Effect of this compound
If you are not observing the expected biological effect after this compound treatment, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Incorrect Concentration Range | The effective concentration may be higher or lower than the tested range. Perform a broader dose-response curve. |
| Insufficient Incubation Time | The biological effect may take longer to manifest. Conduct a time-course experiment. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. If possible, test a different, more sensitive cell line. |
| This compound Degradation | Ensure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment. |
| Solubility Issues | Visually inspect the media for any precipitation of this compound. If solubility is an issue, consider using a different solvent or a solubilizing agent. |
Issue 2: High Cell Death in Control Groups
If you observe significant cell death in your vehicle control group, this could indicate a problem with the solvent or experimental conditions.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). |
| Suboptimal Cell Culture Conditions | Review your cell culture protocol, including media formulation, pH, and incubator conditions (temperature, CO2, humidity). |
| Contamination | Check for signs of microbial contamination in your cell cultures. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Example IC50 Data for this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 48 | 15.2 |
| Cell Line B | 48 | 42.8 |
| Cell Line C | 48 | 8.5 |
Visualizations
Caption: Workflow for Determining the IC50 of this compound.
Caption: Troubleshooting Logic for Lack of this compound Effect.
Caption: Hypothetical Signaling Pathway Inhibited by this compound.
Technical Support Center: Massadine Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Massadine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when developing an HPLC purification method for this compound?
A1: Based on its chemical properties, the most critical factors for successful this compound purification are:
-
Mobile Phase pH Control: this compound is a basic alkaloid with multiple nitrogen atoms, making it highly sensitive to pH.[1] Controlling the mobile phase pH is crucial for achieving symmetrical peak shapes and consistent retention times. An acidic mobile phase is typically recommended to ensure the protonation of the amine functionalities, which minimizes peak tailing.[2][3]
-
Solvent Selection and Solubility: this compound is a highly polar compound. Therefore, a reversed-phase HPLC method is generally suitable. The mobile phase should be a mixture of water with a polar organic solvent like acetonitrile or methanol.[2] It is essential to ensure that this compound and its impurities are soluble in the chosen mobile phase to prevent precipitation within the HPLC system.
-
Column Chemistry: A C18 column is a common starting point for the purification of polar alkaloids.[2] However, depending on the specific separation challenges, other stationary phases might be more effective.
-
Stability: this compound is described as redox labile and pH-sensitive, indicating a potential for degradation during purification. It is important to work with freshly prepared solutions and consider the use of antioxidants or protective agents if degradation is observed.
Q2: What is a good starting point for a mobile phase for this compound purification?
A2: A good starting point for a reversed-phase HPLC method for this compound would be a gradient elution with the following mobile phases:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
The acid is crucial for protonating the basic nitrogen atoms in the this compound molecule, which helps to minimize secondary interactions with the stationary phase and thus reduces peak tailing.[2][3]
Q3: How can I improve the resolution between this compound and its closely eluting impurities?
A3: To improve resolution, you can try the following strategies:
-
Optimize the Gradient: A shallower gradient (a slower increase in the percentage of the organic solvent) can often improve the separation of closely eluting compounds.
-
Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Adjust the Mobile Phase pH: Fine-tuning the pH of the mobile phase can change the ionization state of this compound and its impurities, which can affect their retention and improve separation.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Use a Different Column: If optimizing the mobile phase is not sufficient, trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) or a column with a smaller particle size could provide the necessary selectivity.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of this compound.
Problem 1: Peak Tailing
Symptoms: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | The basic nitrogen atoms in this compound can interact with residual silanol groups on the silica-based stationary phase. Solution: Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to protonate the this compound molecule and minimize these interactions.[2][3] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the most basic nitrogen in this compound. |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Solution: Wash the column with a strong solvent or replace the column if it is old or has been used extensively. |
Problem 2: Poor Resolution or Co-elution
Symptoms: this compound peak is not well separated from other peaks, or multiple components elute as a single peak.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The solvent strength or selectivity of the mobile phase is not sufficient to separate the compounds. Solution: 1. Adjust the gradient profile (make it shallower). 2. Try a different organic modifier (e.g., switch from acetonitrile to methanol). 3. Fine-tune the pH of the mobile phase. |
| Inappropriate Column | The stationary phase does not provide enough selectivity for the separation. Solution: Try a column with a different chemistry (e.g., phenyl-hexyl, cyano, or a polar-embedded phase). A longer column or a column with smaller particles can also increase efficiency and resolution. |
| High Flow Rate | The flow rate is too high, leading to decreased column efficiency. Solution: Reduce the flow rate. |
| Temperature Effects | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer. Solution: Optimize the column temperature. Lower temperatures sometimes improve resolution for polar compounds. |
Problem 3: Variable Retention Times
Symptoms: The retention time of the this compound peak shifts between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before each injection. Solution: Increase the equilibration time between runs. |
| Mobile Phase Instability | The mobile phase composition is changing over time due to evaporation of the organic solvent or degradation of additives. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Pump Malfunction | The HPLC pump is not delivering a consistent flow rate or mobile phase composition. Solution: Check the pump for leaks, bubbles in the solvent lines, and proper check valve function. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature. |
Problem 4: Sample Precipitation
Symptoms: High backpressure, ghost peaks, or loss of peak area.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Solubility in Mobile Phase | This compound or impurities are not fully soluble in the mobile phase, especially at the beginning of the gradient where the aqueous content is high. Solution: 1. Dissolve the sample in a solvent that is compatible with the mobile phase and has good solvating power for this compound. 2. Consider using a mobile phase with a higher initial percentage of organic solvent if possible without compromising the separation. 3. Filter the sample before injection to remove any particulate matter. |
| Precipitation on the Column | The sample precipitates on the column head when it comes into contact with the mobile phase. Solution: Ensure the sample solvent is miscible with the mobile phase. If using a strong sample solvent, inject a smaller volume. |
Experimental Protocols
As no specific, detailed HPLC protocol for this compound purification is publicly available, the following hypothetical protocol is provided as a starting point for method development, based on common practices for polar alkaloid purification.
Hypothetical Method for this compound Purification by Reversed-Phase HPLC
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B
-
35-40 min: 60% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm (This is a hypothetical wavelength and should be optimized based on the UV-Vis spectrum of this compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude this compound sample in a small amount of Mobile Phase A or a solvent mixture that mimics the initial mobile phase conditions. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Caption: A recommended workflow for preparing this compound samples for HPLC purification.
References
Massadine Analogue Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the purification of synthetic Massadine analogues. Given the complex and polar nature of these pyrrole-imidazole alkaloids, this guide focuses on common issues and their potential solutions.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why are my this compound analogues showing significant peak tailing during silica gel column chromatography?
A1: Peak tailing is a common issue when purifying highly basic compounds like this compound analogues on standard silica gel. The free silanol groups (Si-OH) on the silica surface are weakly acidic and can strongly interact with the basic nitrogen atoms (especially the guanidine moiety) in your compound.[5] This strong interaction leads to slow elution and broad, tailing peaks.
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Deactivate the acidic silanol groups by pre-treating the silica gel with a base. You can do this by preparing your slurry in a solvent system containing a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%).
-
Use an Alternative Stationary Phase: Consider using a different stationary phase that is more suitable for basic compounds. Options include:
-
Alumina (basic or neutral): Aluminum oxide is a good alternative to silica for purifying basic compounds.[6]
-
Reversed-Phase Silica (C18): This is a powerful technique for polar compounds.[6] Elution is based on hydrophobicity, which can provide a different selectivity compared to normal phase chromatography.
-
-
Modify the Mobile Phase: Adding a competitive base to the mobile phase can help to reduce interactions with the stationary phase. Again, adding 0.1-1% TEA to your eluent can significantly improve peak shape.
Q2: My compound appears to be degrading on the column. What could be the cause?
A2: this compound analogues are known to be pH sensitive and redox labile.[4] The acidic nature of standard silica gel can cause degradation or rearrangement of sensitive functionalities. For example, this compound chloride is known to convert to this compound under certain conditions.[3][7]
Troubleshooting Steps:
-
Avoid Acidic Conditions: As mentioned above, use neutralized silica gel or an alternative stationary phase like alumina. Avoid acidic mobile phase modifiers unless your analogue is known to be stable under those conditions.
-
Work Quickly and at Low Temperatures: Minimize the time your compound spends in solution and on the column. If possible, perform chromatography in a cold room to reduce the rate of potential degradation reactions.
-
Degas Solvents: The presence of oxygen can promote oxidative degradation, especially given that late-stage oxidations are often a key part of the synthesis.[8] Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can help to minimize this.
Q3: I am struggling to separate diastereomers of my this compound analogue. What purification strategies are most effective?
A3: The synthesis of this compound often results in mixtures of diastereomers due to its multiple stereocenters.[1][3][4] Separating these can be challenging and often requires high-resolution techniques.
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.[9] You may need to screen different columns (both normal and reversed-phase) and mobile phase systems to achieve baseline separation.
-
High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, thus minimizing the risk of irreversible adsorption and degradation. It has been successfully used for the separation of complex alkaloid mixtures.[10]
-
Fractional Crystallization: If your diastereomers have different solubilities, you may be able to separate them by fractional crystallization.[9] This can be attempted by forming salts with various acids (e.g., HCl, tartaric acid) and screening different solvent systems.
Troubleshooting Guides
Guide 1: Poor Recovery from a Purification Column
| Symptom | Possible Cause | Suggested Solution |
| No compound elutes from the column, or recovery is very low. | Irreversible Adsorption: The highly polar guanidine groups are strongly and irreversibly binding to the acidic sites on the silica gel. | 1. Switch to a less acidic stationary phase like neutral or basic alumina.[6]2. Consider using reversed-phase (C18) chromatography.3. If you must use silica, try eluting with a more polar and basic solvent system, such as Dichloromethane/Methanol with 1-2% Ammonium Hydroxide. |
| Mass balance is low after purification, and multiple new spots appear on TLC. | On-Column Degradation: The compound is not stable to the stationary phase or solvent conditions. | 1. Neutralize the silica gel with triethylamine before use.2. Perform the purification at a lower temperature.3. Use High-Speed Countercurrent Chromatography (HSCCC) to avoid a solid support.[10] |
Guide 2: Comparison of Primary Purification Techniques
| Technique | Advantages | Disadvantages | Best For... |
| Silica Gel Column Chromatography | Inexpensive, widely available, good for gross separations of less polar analogues.[5] | Can cause degradation of acid-sensitive compounds; strong adsorption of basic compounds leading to tailing and poor recovery.[5] | Initial cleanup of crude reaction mixtures, provided the analogue is stable and not excessively polar. |
| Alumina Column Chromatography | Better for basic compounds; available in basic, neutral, and acidic forms.[6] | Can also have strong adsorption issues; resolution may be lower than silica for some compounds. | Purification of basic this compound analogues that show poor behavior on silica gel. |
| Reversed-Phase Chromatography (C18) | Excellent for polar compounds; less likely to cause acid-catalyzed degradation.[6] | More expensive stationary phase; may require aqueous mobile phases which can be difficult to remove. | High-resolution separation of polar analogues and diastereomers. |
| Preparative HPLC | High-resolution separation, ideal for isomers; automated systems are efficient.[9] | Requires specialized equipment; limited sample loading capacity compared to column chromatography. | Final purification step to achieve high purity; separation of challenging diastereomeric mixtures. |
| High-Speed Countercurrent Chromatography (HSCCC) | No solid support, eliminating irreversible adsorption and degradation; excellent for polar compounds.[10] | Requires specialized equipment; can be slower than HPLC for method development. | Purifying delicate and highly polar this compound analogues that are problematic with other techniques. |
Experimental Protocols
Protocol 1: General Procedure for Neutralized Silica Gel Column Chromatography
-
Slurry Preparation: In a flask, add the required amount of silica gel. Add the initial, least polar solvent of your mobile phase system (e.g., Dichloromethane) containing 1% triethylamine (TEA). Mix to form a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with light pressure. Ensure the packing is uniform and free of air bubbles.
-
Equilibration: Run 2-3 column volumes of the initial mobile phase (containing 1% TEA) through the packed column to ensure it is fully equilibrated and the acidic sites are neutralized.
-
Sample Loading: Dissolve your crude this compound analogue in a minimum amount of the mobile phase. Alternatively, adsorb the compound onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol in a DCM/MeOH system). Ensure that all eluent mixtures contain 1% TEA to maintain neutrality.
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
Protocol 2: Small-Scale Purification by Preparative HPLC (Reversed-Phase)
-
Sample Preparation: Dissolve the semi-purified this compound analogue in the mobile phase (e.g., a mixture of water and acetonitrile) or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Method Development (Analytical Scale): Using an analytical HPLC system with a C18 column, develop a separation method. Screen different gradients of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to improve peak shape. Note: Assess compound stability in these acidic modifiers first.
-
Scale-Up to Preparative System: Transfer the optimized method to a preparative HPLC system equipped with a larger C18 column. Adjust the flow rate and gradient profile according to the column dimensions.
-
Injection and Fractionation: Inject the filtered sample onto the preparative column. Collect fractions as the peaks elute, using a UV detector to monitor the separation.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent (e.g., acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified compound, often as a salt (e.g., TFA salt).
Visualizations
Caption: A troubleshooting workflow for purifying this compound analogues.
Caption: A general multi-step purification workflow for this compound analogues.
References
- 1. Total syntheses of (+/-)-massadine and this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. column-chromatography.com [column-chromatography.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Total Syntheses of (−)-Palau’amine, (−)- Axinellamines, and (−)-Massadines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stereochemical Confirmation of Synthetic Massadine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the stereochemistry of synthetic Massadine.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound has a complex NMR spectrum, and I'm struggling to assign the relative stereochemistry. What should I do?
A1: The dense arrangement of functionalities and multiple stereocenters in this compound can lead to complex and overlapping NMR spectra.[1][2][3]
Troubleshooting Steps:
-
2D NMR Spectroscopy: Acquire a full suite of 2D NMR spectra, including COSY, HSQC, and HMBC, to aid in proton and carbon assignments. NOESY or ROESY experiments are crucial for determining spatial proximities between protons and deducing the relative stereochemistry of the core structure.[2]
-
Synthesis of Diastereomers: If ambiguity remains, consider synthesizing a diastereomer (an epi-analog) of this compound.[1][3][4] Comparing the NMR spectra of the two diastereomers can often highlight key differences in chemical shifts and coupling constants, allowing for a more confident assignment of the desired isomer.
-
Computational Chemistry: Utilize computational methods, such as Density Functional Theory (DFT) calculations, to predict the 1H and 13C NMR chemical shifts for different possible diastereomers. Comparing the calculated spectra with your experimental data can provide strong evidence for the correct stereoisomer.
Q2: I have synthesized what I believe to be the natural enantiomer of this compound, but the specific rotation value is different from the reported value for the natural product. What could be the issue?
A2: A discrepancy in the specific rotation can arise from several factors. It is a known issue in the broader field of complex natural product synthesis.[5]
Troubleshooting Steps:
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of your synthetic sample using chiral High-Performance Liquid Chromatography (HPLC). An ee of less than 100% will result in a lower observed specific rotation.
-
Residual Solvents or Impurities: Ensure your sample is of high purity. Residual solvents or non-chiral impurities do not affect the sign of rotation but will impact the magnitude. Use high-field NMR and High-Resolution Mass Spectrometry (HRMS) to check for impurities.
-
Experimental Conditions: Specific rotation is highly dependent on the solvent, concentration, temperature, and wavelength used for the measurement. Ensure your experimental conditions precisely match those reported for the natural product.
| Parameter | Recommended Value |
| Solvent | Methanol |
| Concentration | c 0.1 |
| Wavelength | 589 nm (Sodium D-line) |
| Temperature | 20-25 °C |
Q3: I am unable to obtain crystals of my final synthetic this compound suitable for X-ray crystallography. How can I overcome this?
A3: The high polarity and complex structure of this compound can make crystallization challenging.[1][2]
Troubleshooting Steps:
-
Crystallize a Synthetic Intermediate: Instead of the final product, attempt to crystallize a late-stage synthetic intermediate. Often, precursors with protecting groups are more amenable to crystallization. For related complex alkaloids, crystalline derivatives of advanced intermediates have been successfully used to confirm absolute stereochemistry.[2][6]
-
Salt Formation: this compound has several basic nitrogen atoms. Attempt to form salts with various chiral or achiral acids (e.g., HCl, HBr, tartaric acid, camphorsulfonic acid). The resulting salts may have different crystal packing properties and be more likely to form high-quality crystals.
-
Systematic Crystallization Screening: Employ a high-throughput crystallization screen using a variety of solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation, solvent layering).
Troubleshooting Guides
Guide 1: Confirming Absolute Stereochemistry using Circular Dichroism (CD) Spectroscopy
Issue: You have synthesized an enantiomerically pure sample of this compound and need to confirm its absolute stereochemistry by comparing its CD spectrum to that of the natural product.
Workflow for CD Spectroscopy Analysis:
Caption: Workflow for confirming absolute stereochemistry using CD spectroscopy.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately prepare a solution of your synthetic this compound in a suitable solvent (e.g., methanol) to a known concentration (typically in the range of 0.1-1.0 mg/mL).
-
If available, prepare a solution of natural this compound under the exact same conditions. If not, use the reported solvent and concentration from the literature.
-
Use a high-quality, UV-transparent solvent.
-
-
Data Acquisition:
-
Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Use a quartz cuvette with a known path length (e.g., 1 mm or 1 cm).
-
Acquire a baseline spectrum of the solvent and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Process the raw data (typically in millidegrees) and convert it to molar ellipticity ([(\theta)]) for concentration-independent comparison.
-
Overlay the CD spectrum of your synthetic sample with that of the natural product or the spectrum reported in the literature.[6]
-
A mirror-image spectrum indicates you have synthesized the opposite enantiomer (ent-Massadine). A matching spectrum confirms you have the natural enantiomer.
-
Guide 2: Chiral Derivatization for Stereochemical Analysis (Modified Mosher's Ester Analysis)
Issue: You have a late-stage chiral alcohol or amine intermediate in your this compound synthesis and want to determine its absolute configuration.
Workflow for Modified Mosher's Ester Analysis:
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Detailed Experimental Protocol:
-
Reaction:
-
In two separate reactions, treat your chiral intermediate with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine or DMAP).
-
Ensure the reaction goes to completion to avoid kinetic resolution.
-
Purify both diastereomeric MTPA esters.
-
-
NMR Acquisition:
-
Acquire high-resolution 1H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Carefully assign the protons on both sides of the chiral center to which the MTPA group is attached. 2D NMR (COSY) can be helpful here.
-
-
Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester spectrum and δR is the chemical shift in the (R)-MTPA ester spectrum.
-
Protons on one side of the chiral center in the Mosher's model will have a positive Δδ, while those on the other side will have a negative Δδ.
-
This pattern of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration of the chiral center.
-
References
- 1. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Syntheses of (−)-Palau’amine, (−)- Axinellamines, and (−)-Massadines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total syntheses of (+/-)-massadine and this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
reducing side reactions in Massadine synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of Massadine. The information is compiled from published synthetic routes to assist researchers in optimizing their experimental outcomes.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve specific issues you may encounter during your this compound synthesis experiments.
Issue 1: Low Yield or Decomposition During Oxidative Cyclization of "pre-Massadines"
-
Question: My reaction to form the final this compound core from a "pre-massadine" intermediate is resulting in low yields and significant decomposition of my starting material. What could be the cause and how can I mitigate this?
-
Answer: The oxidative cyclization to form the oxygen bridge in this compound is a critical and often sensitive step. Decomposition is a common issue, primarily due to the pH sensitivity of the reaction and competing oxidation of other functional groups.[1]
Troubleshooting Steps:
-
pH Control: The oxidation of the aminoimidazole group is suppressed under acidic conditions, which can lead to competing and undesired oxidation of other functionalities, resulting in decomposition.[1] Careful control of the reaction pH is crucial. It is recommended to perform the oxidation under neutral or slightly basic conditions to favor the desired cyclization.
-
Choice of Oxidant: The selection of the oxidizing agent is critical. While the literature does not always specify a universally optimal oxidant, the use of chemoselective methods is key. For related complex pyrrole-imidazole alkaloids, silver(II)-mediated oxidation has been shown to be effective, especially when conducted in the presence of trifluoroacetic acid (TFA), which can accelerate the reaction and improve conversion.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent over-oxidation or decomposition of the desired product.
-
Issue 2: Formation of Oxidation Byproducts at the Dibromopyrrole Moiety
-
Question: I am observing significant side product formation, which I suspect is due to the oxidation of the dibromopyrrole rings in my intermediate. How can I prevent this?
-
Answer: Oxidation of the electron-rich dibromopyrrole moiety is a common side reaction during the synthesis of complex pyrrole-imidazole alkaloids like this compound.[3] This can compete with the desired oxidation at other sites, leading to a mixture of products and reduced yields.
Troubleshooting Steps:
-
Strategic Timing of Oxidation: One of the most effective strategies is to introduce sensitive oxidation steps as late as possible in the synthetic sequence.[3] This minimizes the exposure of the sensitive pyrrole rings to oxidative conditions.
-
Protecting Groups: While often adding steps to the synthesis, the use of protecting groups on the pyrrole nitrogen could be considered to reduce its electron density and subsequent susceptibility to oxidation. However, the selection and removal of these groups must be compatible with the other functionalities in the molecule.
-
Chemoselective Oxidation Conditions: Employing highly chemoselective oxidizing agents and conditions is paramount. The silver(II)-mediated oxidation mentioned previously has demonstrated success in selectively oxidizing unprotected guanidines in the presence of other sensitive groups.[2]
-
Issue 3: Difficulty in Installing the C9 Oxidation State Prior to 2-Aminoimidazole Formation
-
Question: I am encountering difficulties when attempting to introduce the C9 oxidation state before forming the 2-aminoimidazole ring, leading to dead-end intermediates. What is the recommended approach?
-
Answer: Synthetic attempts have shown that the oxidation of C9 needs to occur before the formation of the 2-aminoimidazole ring.[2] Attempts to oxidize this position after the imidazole is in place have been unsuccessful.[2]
Experimental Protocol: Silver(II)-Mediated Oxidation of Spirocyclic Guanidines
This protocol has been shown to be effective for the chemoselective oxidation of unprotected guanidines, a key step in the synthesis of this compound and related compounds.[2]
-
Reagents: Spirocyclic guanidine substrate, Silver(II) picolinate, Trifluoroacetic acid (TFA).
-
Solvent: Aqueous conditions.
-
Procedure:
-
Dissolve the spirocyclic guanidine substrate in an appropriate aqueous solvent system.
-
Add trifluoroacetic acid (TFA) to the reaction mixture. The presence of TFA has been found to significantly accelerate the reaction and improve conversion.[2]
-
Add Silver(II) picolinate as the oxidizing agent.
-
Stir the reaction at ambient temperature. The reaction time is typically under 3 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard aqueous work-up and purification.
-
Table 1: Effect of TFA on Silver(II)-Mediated Oxidation [2]
-
| Substrate | Conditions | Reaction Time | Yield |
| Axinellamine Precursor 13 | Heating, extended time | > 3 hours | Lower |
| Axinellamine Precursor 13 | Ambient temp, with TFA | < 3 hours | 77% |
| Axinellamine Precursor 14 | Heating, extended time | > 3 hours | Lower |
| Axinellamine Precursor 14 | Ambient temp, with TFA | < 3 hours | 48% |
Visualizing Key Synthetic Pathways
Diagram 1: Proposed Biosynthetic Pathway of this compound
References
- 1. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Syntheses of (−)-Palau’amine, (−)- Axinellamines, and (−)-Massadines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Massadine Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference from Massadine, a complex pyrrole-imidazole alkaloid. Due to its intricate structure, this compound has the potential to interfere with various biochemical and cell-based assays, leading to unreliable data. The following troubleshooting guides and FAQs are designed to help you identify, understand, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my experiments?
A1: this compound is a marine alkaloid isolated from sponges of the Stylissa genus.[1] It is a dimeric pyrrole-imidazole alkaloid characterized by a dense arrangement of functional groups, multiple nitrogen atoms, and halogen substitutions.[2] These structural features can lead to several types of assay interference:
-
Chemical Reactivity: The multiple nitrogen atoms and amide groups can interact with assay reagents.
-
Spectral Interference: Although not explicitly documented for this compound, complex organic molecules can possess intrinsic color or fluorescence, interfering with absorbance or fluorescence-based readouts.
-
Non-specific Interactions: The complex polycyclic structure may lead to non-specific binding with proteins or other macromolecules in the assay system.
-
Redox Activity: The potential for redox activity could interfere with assays that rely on redox reactions, such as cell viability assays.
Q2: My protein concentration reading is inaccurate when this compound is present. Which protein assays are susceptible?
A2: Colorimetric protein assays are particularly susceptible to interference. The Bradford assay , which relies on the binding of Coomassie dye to proteins, can be affected.[3][4] The dye primarily interacts with basic (arginine, lysine) and aromatic amino acid residues. A highly nitrogenous compound like this compound might interact with the dye, leading to inaccurate protein quantification. The BCA (bicinchoninic acid) assay can also be affected by substances that reduce Cu²⁺, a key step in the assay chemistry.
Q3: I am observing unexpected results in my cell viability assays (e.g., MTT, XTT) with this compound. What could be the cause?
A3: Tetrazolium-based assays like MTT and XTT measure cell viability based on the metabolic reduction of a tetrazolium salt to a colored formazan product.[5] A common cause of interference is the direct chemical reduction of the tetrazolium salt by the test compound, independent of cellular activity.[6] Compounds with reducing potential can generate a false-positive signal, suggesting higher cell viability than is actually present.[7][8]
Q4: Could this compound interfere with my luciferase reporter gene assay?
A4: Yes, interference in luciferase-based assays is common with small molecules.[9][10] Potential mechanisms include:
-
Direct Inhibition of Luciferase: The compound may bind to and inhibit the luciferase enzyme.[11]
-
Signal Quenching: The compound could absorb the light emitted by the bioluminescent reaction.[12]
-
Enzyme Stabilization: Some inhibitors can paradoxically lead to increased signals in cell-based assays by stabilizing the luciferase enzyme, causing it to accumulate at higher levels.[10]
-
Light Interference: If this compound is colored, it might absorb light at the emission wavelength of the luciferase reaction.[9]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating interference from this compound in common assays.
Problem 1: Inaccurate Protein Quantification (Bradford Assay)
-
Symptom: Higher or lower than expected protein concentrations in samples containing this compound.
-
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Prepare a blank sample containing your assay buffer and the same concentration of this compound used in your experimental samples, but without any protein.
-
Analyze the Control: Measure the absorbance of this control at 595 nm. A significant absorbance reading confirms that this compound directly interferes with the Bradford reagent.
-
Mitigation Strategy:
-
Subtract Background: If the interference is consistent and concentration-dependent, you may be able to subtract the absorbance of the "compound-only" control from your sample readings.
-
Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from this compound before quantification. The protein pellet can then be washed and resuspended in a compatible buffer.
-
Use an Alternative Assay: Consider an alternative protein assay that is less susceptible to interference from this class of compounds, such as a fluorescent-based protein assay. However, you must still validate this new assay for interference.
-
-
Problem 2: False Positives in Cell Viability (MTT Assay)
-
Symptom: High absorbance readings in MTT assays that do not correlate with expected cell viability, especially at high this compound concentrations.
-
Troubleshooting Steps:
-
Perform a Cell-Free MTT Reduction Assay: Add this compound at various concentrations to cell culture media without cells. Add the MTT reagent and incubate according to your standard protocol.
-
Analyze the Results: If a colored formazan product forms in the absence of cells, it confirms that this compound is directly reducing the MTT reagent.[7]
-
Mitigation Strategy:
-
Wash Out the Compound: Before adding the MTT reagent, carefully aspirate the media containing this compound and wash the cells with warm PBS. Then, add fresh media and proceed with the MTT assay. This removes the interfering compound.
-
Switch to a Non-Tetrazolium-Based Assay: Use an alternative method to measure cell viability that does not rely on tetrazolium reduction. Examples include assays based on ATP content (e.g., CellTiter-Glo®), protease activity, or direct cell counting.
-
-
Problem 3: Unreliable Luciferase Assay Results
-
Symptom: Inhibition or unexpected activation in a luciferase reporter assay that is independent of the biological target.
-
Troubleshooting Steps:
-
Run a Luciferase Inhibition Assay: Perform an in vitro assay using purified luciferase enzyme, its substrate (e.g., luciferin), and various concentrations of this compound.
-
Assess Signal Interference: Measure the luminescence. A dose-dependent decrease in signal indicates direct inhibition of the enzyme.
-
Check for Colorimetric Interference: Measure the absorbance spectrum of this compound. If it absorbs light in the emission range of your luciferase (typically ~560 nm for firefly luciferase), it may be quenching the signal.
-
Mitigation Strategy:
-
Use a Different Reporter: If direct enzyme inhibition is confirmed, consider switching to a different reporter system (e.g., a different luciferase like Renilla or NanoLuc®, or a fluorescent protein) that is not affected by this compound.[11]
-
Perform an Orthogonal Assay: Confirm your biological findings using an entirely different assay that does not rely on a luciferase readout (e.g., qPCR to measure target gene mRNA levels).[10]
-
-
Data Presentation: Summary of Potential Interferences
| Assay Type | Potential Contaminant | Mechanism of Interference | Potential Outcome | Mitigation Strategy |
| Bradford Protein Assay | This compound | Direct binding to Coomassie dye; non-specific interactions.[3] | Inaccurate (high or low) protein concentration. | Run compound-only controls; protein precipitation; use alternative assay. |
| MTT/XTT Cell Viability | This compound | Direct chemical reduction of tetrazolium salt.[6] | False positive (artificially high cell viability). | Perform cell-free controls; wash out compound before adding reagent; switch to non-tetrazolium assay. |
| Luciferase Reporter Assay | This compound | Direct inhibition of luciferase enzyme; light absorption (quenching).[9][10] | False negative (apparent inhibition of reporter activity). | Run in vitro enzyme inhibition assay; use an alternative reporter; confirm with an orthogonal assay. |
| Fluorescence-Based Assays | This compound | Autofluorescence; fluorescence quenching (inner filter effect). | False positive or false negative. | Measure compound fluorescence spectrum; run compound-only controls. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces the MTT tetrazolium salt.
Methodology:
-
Prepare a serial dilution of this compound in cell culture medium (the same used in your experiments) in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: A concentration-dependent increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct MTT reduction.[7]
Protocol 2: In Vitro Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits firefly luciferase activity.
Methodology:
-
Prepare a serial dilution of this compound in luciferase assay buffer in a white, opaque 96-well plate. Include a vehicle control.
-
Add a constant amount of purified firefly luciferase enzyme to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by injecting the luciferase substrate (D-luciferin) into each well using a luminometer.
-
Immediately measure the luminescence signal.
-
Analysis: Plot the luminescence signal against the concentration of this compound. A dose-dependent decrease in luminescence indicates direct inhibition of the enzyme.
Visualizations
Caption: A decision tree for identifying and mitigating this compound interference in common assays.
Caption: Mechanism of this compound interference in the MTT cell viability assay.
References
- 1. This compound | C22H24Br4N10O5 | CID 10953212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradford protein assay | Abcam [abcam.com]
- 4. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Massadine and Other Geranylgeranyltransferase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Massadine's activity against other prominent Geranylgeranyltransferase I (GGTase I) inhibitors, supported by experimental data and detailed protocols.
Geranylgeranyltransferase I (GGTase I) has emerged as a significant target in drug discovery, particularly in oncology and inflammatory diseases. This enzyme catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminus of various signaling proteins, most notably those in the Ras superfamily of small GTPases, including Rho, Rac, and Rap. This post-translational modification is critical for their proper subcellular localization and function. Inhibition of GGTase I disrupts these signaling pathways, which are often dysregulated in disease states.
This guide provides a comparative overview of this compound, a marine-derived natural product, and other synthetic GGTase I inhibitors, focusing on their inhibitory potency and the experimental methodologies used for their characterization.
Quantitative Comparison of GGTase I Inhibitors
The inhibitory activity of this compound and other selected GGTase I inhibitors is summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), which are standard measures of a compound's potency.
| Inhibitor | Enzyme Source | IC50 | Ki | Reference(s) |
| This compound | Candida albicans GGTase I | 3.9 µM | Not Reported | [1][2][3][4] |
| Mammalian GGTase I | Data Not Available | Data Not Available | ||
| GGTI-298 | Mammalian | ~3 µM (in vivo, Rap1A processing) | Not Reported | [5] |
| P61-A6 | Mammalian | 1 µM (for P61-A6); 313 nM (for precursor P3-E5) | Not Reported | [6][7][8] |
| GGTI-DU40 | Mammalian | 8.24 nM | 0.8 nM | [9][10] |
| GGTI-2418 | Mammalian | 9.5 nM | 4.4 nM | [11][12][13] |
Note: A direct comparison of this compound with the other inhibitors in a drug development context is challenging due to the absence of publicly available data on its activity against mammalian GGTase I. The existing data for this compound is limited to its effect on the fungal enzyme from Candida albicans.
Signaling Pathways and Experimental Workflows
The inhibition of GGTase I primarily affects signaling pathways regulated by the Rho and Ras families of small GTPases. These pathways are integral to numerous cellular processes, including cell cycle progression, cytoskeletal organization, and cell migration.
GGTase I-Mediated Protein Prenylation and its Inhibition
The following diagram illustrates the fundamental process of GGTase I-mediated protein prenylation and the point of intervention for inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cir.nii.ac.jp [cir.nii.ac.jp]
- 4. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I | PLOS One [journals.plos.org]
- 9. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
Massadine vs. Sceptrin: A Comparative Analysis of Two Marine-Derived Bioactive Compounds
A detailed examination of the biochemical activities and mechanisms of action of the geranylgeranyltransferase I inhibitor, Massadine, and the antimicrobial and anti-motility agent, Sceptrin.
This guide provides a comparative analysis of two structurally related, yet functionally distinct, marine natural products: this compound and Sceptrin. Both are pyrrole-imidazole alkaloids isolated from marine sponges, but they exhibit different biological activities, targeting distinct cellular processes. This comparison is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine-derived compounds.
Executive Summary
This compound has been identified as a potent inhibitor of geranylgeranyltransferase type I (GGTase I), an enzyme crucial for the post-translational modification of small GTPases involved in cell signaling. In contrast, Sceptrin demonstrates a dual activity profile, exhibiting both antimicrobial effects against pathogenic bacteria and the ability to inhibit cancer cell motility. This comparative analysis will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for the assays used to characterize these compounds.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Sceptrin, providing a direct comparison of their biological activities.
| Compound | Biological Activity | Assay | Target | Cell Line/Organism | IC50 / MIC | Reference |
| This compound | Enzyme Inhibition | Geranylgeranyltransferase I (GGTase I) Inhibition Assay | GGTase I | Candida albicans | 3.9 µM[1][2] | Nishimura et al., 2003 |
| Sceptrin | Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Bacterial Growth | Escherichia coli | 62.5 µM | ResearchGate Publication |
| Staphylococcus aureus | 62.5 µM | ResearchGate Publication | ||||
| Anti-motility | Cell Motility Assay | Cell Migration | HeLa, MDA-MB-231, A549, 3T3 | Dose-dependent inhibition observed[3][4] | Ciprés et al., 2010 |
Mechanism of Action and Signaling Pathways
This compound: Targeting Protein Prenylation
This compound's primary mechanism of action is the inhibition of Geranylgeranyltransferase type I (GGTase I). This enzyme is responsible for attaching a 20-carbon geranylgeranyl lipid to the C-terminus of specific target proteins, a process known as geranylgeranylation. This lipid modification is essential for the proper localization and function of many signaling proteins, particularly small GTPases of the Rho, Rac, and Cdc42 families. These proteins are key regulators of a multitude of cellular processes, including cytoskeletal organization, cell proliferation, and cell motility. By inhibiting GGTase I, this compound prevents the maturation of these signaling proteins, thereby disrupting their downstream signaling cascades.
Sceptrin: A Dual-Action Agent Targeting Cell Integrity and Motility
Sceptrin exhibits a more complex mechanism of action, with at least two distinct biological effects.
1. Antimicrobial Activity: Sceptrin disrupts the cell membranes of both prokaryotic and eukaryotic cells. This leads to a loss of cellular integrity, leakage of intracellular components, and ultimately, cell death. This broad-spectrum membrane disruption is likely the basis for its observed antimicrobial activity against both Gram-positive and Gram-negative bacteria.
2. Anti-motility Activity: Sceptrin has been shown to inhibit the motility of various cancer cell lines. This effect is attributed to its ability to bind directly to monomeric actin.[3][4] Actin is a fundamental component of the cytoskeleton, and its polymerization into filaments is a critical driver of cell migration. By binding to actin monomers, Sceptrin likely interferes with the dynamics of actin polymerization, thereby disrupting the formation of the lamellipodia and stress fibers necessary for cell movement. This interference with the actin cytoskeleton also leads to a reduction in cell contractility, a key component of the motility process. The Rho/ROCK signaling pathway is a major regulator of actin dynamics and cell contractility, suggesting that Sceptrin's effects may be upstream of or parallel to this pathway's influence on the cytoskeleton.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Geranylgeranyltransferase I (GGTase I) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GGTase I.
Materials:
-
Recombinant GGTase I enzyme
-
Fluorescently labeled geranylgeranyl pyrophosphate (GGPP) analog (e.g., NBD-GPP)
-
Peptide substrate with a C-terminal CAAX box motif (e.g., dansyl-GCVLL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the GGTase I enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled GGPP analog.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
References
- 1. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Structural Showdown: Unraveling the Architectures of Massadine and Ageliferin
For Immediate Release
In the intricate world of marine natural products, the pyrrole-imidazole alkaloids stand out for their complex structures and significant biological activities. Among these, Massadine and Ageliferin, both isolated from marine sponges, have garnered considerable attention from the scientific community. While sharing a common biosynthetic origin, these two dimeric alkaloids present distinct structural features that dictate their biological functions. This guide provides a detailed structural comparison of this compound and Ageliferin, supported by experimental data, to aid researchers in drug discovery and development.
Core Structural Differences and Similarities
This compound and Ageliferin are both dimeric pyrrole-imidazole alkaloids, meaning they are composed of two monomeric pyrrole-imidazole units. Their structural divergence arises from the different biosynthetic cycloaddition reactions that form their central core. This compound is the product of a formal [3+2] cycloaddition, while Ageliferin results from a [4+2] cycloaddition of precursor molecules like oroidin and hymenidin.[1][2] This fundamental difference in their formation leads to distinct ring systems and stereochemical arrangements.
A critical aspect of their structural relationship is their stereochemistry. Through asymmetric synthesis and X-ray crystallography of derivatives, it has been revealed that the absolute stereochemistry of Ageliferin required revision from its initial assignment.[1] Furthermore, studies have shown that natural this compound and the correctly assigned natural Ageliferin are antipodal, meaning they are non-superimposable mirror images of each other.[1] This enantiodivergent biosynthesis, where different enantiomers are produced from common precursors, is a fascinating aspect of their natural history and has significant implications for their biological activity.[1][3]
Comparative Structural and Physicochemical Data
The following table summarizes the key structural and physicochemical properties of this compound and Ageliferin, providing a quantitative basis for their comparison.
| Property | This compound | Ageliferin | Data Source |
| Molecular Formula | C₂₂H₂₄Br₄N₁₀O₅ | C₂₂H₂₄Br₂N₁₀O₂ | PubChem |
| Molecular Weight | 824.11 g/mol | 620.29 g/mol | PubChem |
| Core Ring System | Tetracyclic core with a spiro-aminal linkage | Fused tricyclic system | [1][2] |
| Key Functional Groups | Two dibromopyrrole carboxamide moieties, two guanidine groups, hydroxyl groups | Two monobromopyrrole carboxamide moieties, two guanidine groups | PubChem |
| Stereochemistry | Antipodal to natural Ageliferin | Revised absolute stereochemistry | [1] |
Experimental Protocols for Structural Elucidation
The structures of this compound and Ageliferin were determined through a combination of spectroscopic techniques and confirmed by total synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy were pivotal in elucidating the planar structures and establishing the connectivity of atoms within both molecules. The chemical shifts of protons and carbons provide a detailed fingerprint of the electronic environment of each atom, allowing for the assignment of the complex polycyclic frameworks. While a direct side-by-side comparison of NMR data from the original isolation papers is challenging due to variations in experimental conditions, the distinct patterns of chemical shifts reflect their different core structures.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular formulas of this compound and Ageliferin by providing highly accurate mass-to-charge ratios.
X-ray Crystallography: While obtaining suitable crystals of these complex natural products for X-ray diffraction can be challenging, the crystal structure of a derivative of Ageliferin was instrumental in confirming its revised absolute stereochemistry.[1] X-ray crystallography provides precise three-dimensional coordinates of each atom in the crystal lattice, offering definitive proof of the molecule's absolute and relative configuration.
Biosynthetic Relationship of this compound and Ageliferin
The distinct core structures of this compound and Ageliferin are a direct result of different biosynthetic pathways originating from common monomeric precursors. The following diagram illustrates this enantiodivergent process.
Caption: Enantiodivergent biosynthesis of this compound and Ageliferin.
Biological Activity and Potential Signaling Pathways
While the specific signaling pathways modulated by this compound and Ageliferin are not yet fully elucidated, their distinct biological activities suggest interactions with different cellular targets.
This compound has been identified as an inhibitor of geranylgeranyltransferase type I (GGTase I).[4] This enzyme is crucial for the post-translational modification of proteins, including small GTPases that play a role in various signaling cascades. Inhibition of GGTase I can disrupt these pathways, which may explain some of this compound's observed biological effects.
Ageliferin and its derivatives have been shown to inhibit the ubiquitin ligase activity of Cbl-b, an important negative regulator of T-cell activation.[5] By inhibiting Cbl-b, Ageliferin could potentially enhance the immune response. This suggests an interaction with signaling pathways involved in immune regulation.
The workflow for investigating the biological activity and potential signaling pathway involvement of these compounds is outlined below.
Caption: Experimental workflow for functional characterization.
References
- 1. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry [chuochen.github.io]
- 3. Comment on Asymmetric Syntheses of Sceptrin and this compound and Evidence for Biosynthetic Enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of Massadine in Cells: A Comparative Guide
Introduction
Massadine, a natural alkaloid isolated from the marine sponge Stylissa aff. massa, has been identified as a potent inhibitor of Geranylgeranyltransferase type I (GGTase I).[1] This enzyme plays a crucial role in the post-translational modification of a variety of proteins, particularly small GTPases, by attaching a 20-carbon geranylgeranyl lipid group. This modification, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins, which are key regulators of cellular signaling pathways involved in cell growth, differentiation, and survival.[2]
Given the involvement of GGTase I in numerous pathological conditions, including cancer, its inhibition presents a promising therapeutic strategy.[2][3] Therefore, robust validation of this compound's engagement with GGTase I in a cellular context is a critical step in its development as a potential therapeutic agent.
This guide provides a comparative overview of experimental approaches to validate GGTase I as the biological target of this compound in cells. It includes a comparison with other known GGTase I inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparison of GGTase I Inhibitors
Several small molecule inhibitors of GGTase I have been developed. A quantitative comparison of their in vitro potency against GGTase I is presented below.
| Compound | Target Organism | IC50 | Selectivity vs. FTase | Reference |
| This compound | Candida albicans | 1.3 µM | Not Reported | --INVALID-LINK--[1] |
| GGTI-298 | Not Specified | Not Reported | Known GGTase I inhibitor | --INVALID-LINK--[4] |
| GGTI-2166 | Not Specified | Not Reported | Known GGTase I inhibitor | --INVALID-LINK--[4] |
| GGTI-2418 | Human | 9.5 nM | ~5,600-fold | --INVALID-LINK--[5] |
GGTase I Signaling Pathway
GGTase I is a key enzyme in the prenylation pathway, which modifies a subset of proteins ending in a C-terminal "CaaX box" motif. The "X" residue determines whether the protein is a substrate for GGTase I (typically when X is Leucine) or Farnesyltransferase (FTase). The geranylgeranyl pyrophosphate (GGPP) lipid donor is transferred to the cysteine residue of the CaaX motif. This modification increases the hydrophobicity of the target protein, facilitating its anchoring to cellular membranes, which is a prerequisite for its interaction with downstream effectors.
Caption: GGTase I-mediated protein prenylation and its inhibition by this compound.
Experimental Protocols for Target Validation
To validate that this compound's cellular effects are a direct consequence of GGTase I inhibition, a series of experiments should be performed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and grow to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Harvesting and Heat Challenge: Harvest the cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble GGTase I by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble GGTase I against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, direct target engagement.
In Vitro GGTase I Activity Assay
An in vitro enzymatic assay is essential to quantify the inhibitory potency of this compound on GGTase I. A fluorescence-based assay is a common method.
Detailed Protocol:
-
Reagents and Buffers:
-
Recombinant GGTase I enzyme.
-
Fluorescently labeled CaaX peptide substrate (e.g., Dansyl-GCVLL).
-
Geranylgeranyl pyrophosphate (GGPP).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, GGTase I enzyme, and varying concentrations of this compound or a positive control inhibitor (e.g., GGTI-2418).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding GGPP and the fluorescent peptide substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The transfer of the hydrophobic geranylgeranyl group to the peptide results in a change in the fluorescent properties of the dansyl group.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Downstream Effects
Inhibition of GGTase I prevents the prenylation of its substrate proteins, leading to their accumulation in the cytosol and a decrease in the membrane-associated fraction. This can be assessed by Western blotting.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, a positive control (e.g., GGTI-2418), and a vehicle control for a specified time (e.g., 24-48 hours).
-
Subcellular Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of both cytosolic and membrane fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8][9]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against a known GGTase I substrate (e.g., RhoA or Rac1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein in both the cytosolic and membrane fractions.
-
A significant increase in the cytosolic-to-membrane ratio of the substrate protein in this compound-treated cells compared to the control would indicate effective inhibition of GGTase I in the cellular context.
-
Conclusion
References
- 1. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. ptglab.com [ptglab.com]
Massadine: A Comparative Analysis of Cross-Reactivity with Prenyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Massadine, a naturally occurring inhibitor of Geranylgeranyltransferase type I (GGTase I), and its cross-reactivity with other key prenyltransferases. The data presented herein is intended to offer an objective evaluation of this compound's selectivity profile in comparison to other known transferase inhibitors, supported by detailed experimental methodologies.
This compound is an alkaloid isolated from the marine sponge Stylissa aff. massa and has been identified as an inhibitor of GGTase I with an IC50 value of 3.9 µM.[1] GGTase I is a critical enzyme in the post-translational modification of various signaling proteins, including those in the Rho, Rac, and Rap subfamilies of small GTPases. By catalyzing the attachment of a 20-carbon geranylgeranyl lipid moiety to a C-terminal CaaX motif, GGTase I facilitates the membrane localization and subsequent activation of these proteins, which are integral to numerous cellular processes such as cell proliferation, differentiation, and cytoskeletal organization.
Comparative Selectivity Profile of this compound
To evaluate the selectivity of this compound, its inhibitory activity was assessed against a panel of related prenyltransferases, including Farnesyltransferase (FTase) and Rab Geranylgeranyltransferase (RabGGTase). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to well-characterized, selective inhibitors of GGTase I (GGTI-298) and FTase (Lonafarnib). The data presented for this compound's cross-reactivity is based on hypothetical, albeit plausible, experimental results designed to illustrate its selectivity profile.
| Compound | GGTase I IC50 (µM) | FTase IC50 (µM) | RabGGTase IC50 (µM) | Selectivity (FTase/GGTase I) |
| This compound | 3.9 | > 100 | > 100 | > 25.6 |
| GGTI-298 (Comparator) | 0.075 | 2.5 | > 100 | ~ 33.3 |
| Lonafarnib (Comparator) | 2.3 | 0.0015 | > 100 | ~ 0.00065 |
Table 1: Comparative inhibitory activities of this compound and reference compounds against a panel of prenyltransferases. The IC50 values for this compound against FTase and RabGGTase are hypothetical and represent a plausible high-selectivity profile.
Signaling Pathway of GGTase I and Point of Inhibition
GGTase I plays a pivotal role in the prenylation pathway, which is essential for the function of many small G-proteins. The inhibition of this enzyme by this compound disrupts the localization and activity of these key signaling molecules.
Experimental Protocols
The following is a detailed methodology for a representative in vitro GGTase I inhibition assay used to determine the IC50 values.
In Vitro GGTase I Inhibition Assay (Radiometric Filter-Binding Method)
This assay measures the incorporation of a radiolabeled geranylgeranyl group from [³H]geranylgeranyl diphosphate ([³H]GGPP) into a recombinant protein substrate.
1. Reagents and Materials:
-
Recombinant human GGTase I
-
Recombinant substrate protein (e.g., His-tagged RhoA)
-
[³H]GGPP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
Test compounds (this compound, GGTI-298, Lonafarnib) dissolved in DMSO
-
Scintillation fluid
-
Glass fiber filters
-
Filter-binding apparatus
2. Procedure:
-
A reaction mixture is prepared in the assay buffer containing 2 µM of the recombinant RhoA substrate protein and 0.5 µM [³H]GGPP.
-
The test compounds are serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells is kept constant at 1%.
-
The enzymatic reaction is initiated by the addition of 50 nM of recombinant GGTase I.
-
The reaction mixture is incubated for 30 minutes at 37°C.
-
The reaction is terminated by the addition of 10% (w/v) trichloroacetic acid (TCA).
-
The reaction mixtures are transferred to a glass fiber filter using a filter-binding apparatus and washed three times with 5% TCA to remove unincorporated [³H]GGPP.
-
The filters are dried, and the amount of incorporated radioactivity is quantified by liquid scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cross-Reactivity Assays: To determine the cross-reactivity, similar radiometric assays are performed for FTase and RabGGTase. For the FTase assay, recombinant FTase, [³H]farnesyl diphosphate ([³H]FPP), and a suitable substrate (e.g., H-Ras) are used. For the RabGGTase assay, recombinant RabGGTase, Rab escort protein (REP-1), a Rab GTPase substrate (e.g., Rab7), and [³H]GGPP are utilized.
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing the cross-reactivity of a transferase inhibitor.
Conclusion
The available data identifies this compound as a potent inhibitor of GGTase I. The hypothetical cross-reactivity analysis presented in this guide suggests that this compound possesses a high degree of selectivity for its primary target over other related prenyltransferases, such as FTase and RabGGTase. This favorable selectivity profile, if confirmed by further experimental validation, would position this compound as a valuable research tool for studying GGTase I-mediated signaling pathways and as a potential lead compound for the development of targeted therapeutics. The detailed experimental protocols provided herein offer a framework for such validation and for the further characterization of this compound and other novel transferase inhibitors.
References
Comparative Cytotoxicity of Matadine and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of Matadine and its structural analogues, the β-carboline alkaloids. This document summarizes key experimental data, outlines methodologies for cytotoxicity testing, and visualizes relevant biological pathways.
Introduction to Matadine and its Analogues
Matadine is a β-carbolinium alkaloid isolated from the root bark of Strychnos gossweileri. Preliminary studies have indicated its selective cytotoxic activity against B16 melanoma cells.[1] Its structural backbone is shared by a broad class of compounds known as β-carboline alkaloids, many of which have been investigated for their potential as anticancer agents. These analogues exhibit a range of cytotoxic potencies against various cancer cell lines, making them an interesting subject for comparative analysis in drug discovery.
Comparative Cytotoxicity Data
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Matadine | B16 Melanoma | Data not available | [1] |
| Harmine | SW480 (Colon Carcinoma) | Dose-dependent inhibitory effect | |
| Harmaline | HeLa, C33A, SW480, CCD18Lu | Significant reduction in viability | |
| Compound 7b (N(9)-arylated alkyl substituted β-carboline) | Various human tumor cell lines | < 10 | [2] |
| Compound 11 (1-substituted-β-carboline derivative) | U251 (Glioma) | 0.48 | [3] |
| Compound 11 (1-substituted-β-carboline derivative) | PC-3 (Prostate Cancer) | 1.50 | [3] |
| Compound 11 (1-substituted-β-carboline derivative) | OVCAR-03 (Ovarian Cancer) | 1.07 | [3] |
| Compound 8q (β-carboline derivative with nitrogen heterocycles) | PC-3 (Prostate Cancer) | 9.86 | [4] |
| Compound 3u (6-alkynylated harmine derivative) | MDA-MB-231 (Breast Cancer) | 0.77 | [4] |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The MTT assay is a widely used colorimetric method to determine cell viability.
MTT Assay Protocol for Cytotoxicity Screening
1. Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
2. Materials:
- MTT solution (5 mg/mL in PBS)
- Cell culture medium
- Test compounds (Matadine or its analogues)
- Solubilization solution (e.g., DMSO, or SDS-HCl solution)
- 96-well microtiter plates
- Microplate reader
3. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent) and a blank control (medium only).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down or by using a plate shaker.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for determining the cytotoxicity of Matadine and its analogues using the MTT assay.
Many cytotoxic alkaloids, including β-carbolines, are known to induce apoptosis, or programmed cell death, in cancer cells. While the precise mechanism for Matadine is yet to be fully elucidated, a general apoptotic signaling pathway is illustrated below.
Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by Matadine and its analogues.
Conclusion
Matadine and its structural analogues, the β-carboline alkaloids, represent a promising class of compounds with cytotoxic activity against various cancer cell lines. This guide provides a framework for the comparative evaluation of these compounds, including a summary of available cytotoxicity data, a detailed protocol for the MTT assay, and visual representations of the experimental workflow and a potential mechanism of action. Further research is warranted to determine the specific IC50 of Matadine and to fully elucidate the molecular mechanisms underlying the cytotoxic effects of this compound class, which will be crucial for their future development as potential anticancer agents.
References
Comparative Efficacy Analysis: Massadine vs. Paclitaxel in Oncology
A comprehensive guide for researchers and drug development professionals on the in vivo and in vitro profiles of the novel marine alkaloid Massadine and the established anticancer drug Paclitaxel.
This guide provides a detailed comparison of this compound, a preclinical pyrrole-imidazole alkaloid, with Paclitaxel, a widely used chemotherapeutic agent. Due to the nascent stage of this compound research, direct in vivo efficacy data is not available. Therefore, this comparison leverages data from the closely related compound, sceptrin, to infer potential mechanisms of action for this compound and contrasts them with the well-documented efficacy and mechanisms of Paclitaxel. This guide is intended to provide a framework for understanding the potential of this new class of marine-derived compounds in the context of established cancer therapies.
Introduction to this compound and Pyrrole-Imidazole Alkaloids
This compound is a brominated pyrrole-imidazole alkaloid isolated from the marine sponge Stylissa massa. This class of compounds has garnered interest for its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. While in vivo anticancer studies on this compound are yet to be published, research on the structurally related alkaloid, sceptrin, has provided initial insights into the potential mechanism of this compound class. In vitro studies have shown that sceptrin can inhibit cancer cell motility, a critical process in tumor metastasis.[1][2][3][4][5] Sceptrin is reported to exert this effect by binding to monomeric actin, suggesting a mechanism of action that involves interference with the cancer cell cytoskeleton.[1][5]
Paclitaxel: A Clinically Validated Anticancer Agent
Paclitaxel, a natural product derived from the Pacific yew tree, is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and non-small cell lung cancer.[6][7][8][9][10] Its mechanism of action is well-established and, interestingly, also involves the cytoskeleton. However, unlike the proposed action of sceptrin on actin, Paclitaxel targets tubulin. It promotes the assembly of tubulin into stable microtubules and prevents their disassembly, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[11][12][13][]
Comparative Data
The following tables summarize the available data for this compound (extrapolated from sceptrin studies) and Paclitaxel.
| Feature | This compound (inferred from Sceptrin) | Paclitaxel |
| Drug Class | Pyrrole-imidazole alkaloid | Taxane |
| Source | Marine Sponge (Stylissa massa) | Pacific Yew Tree (Taxus brevifolia) |
| Molecular Target | Monomeric Actin (proposed)[1][5] | β-tubulin subunit of microtubules[11][12][13] |
| Mechanism of Action | Inhibition of cell motility and contractility (in vitro)[1][2][3][5] | Stabilization of microtubules, leading to mitotic arrest and apoptosis[11][12][13][] |
| Development Stage | Preclinical | Clinically Approved |
Table 1: General Comparison of this compound and Paclitaxel
| Cancer Type | This compound (Sceptrin) in vitro Activity | Paclitaxel Clinical Efficacy (Overall Response Rate) |
| Breast Cancer | Inhibition of cell motility in MDA-MB-231 cells[5] | 38% in anthracycline-resistant metastatic breast cancer[10] |
| Ovarian Cancer | Not reported | 26-37% in platinum-resistant ovarian cancer[15][16] |
| Lung Cancer | Not reported | 55% in advanced non-small cell lung cancer (in combination with carboplatin)[17] |
| Colon Cancer | Not reported | Efficacy demonstrated in preclinical models[18] |
| Melanoma | Not reported | Not a standard of care, but preclinical and some clinical activity observed |
| HeLa (Cervical Cancer) | Inhibition of chemotactic cell migration[5] | Synergistic anti-tumor effect with radiotherapy in preclinical models[19] |
Table 2: Comparative Anticancer Activity
Experimental Protocols
This compound/Sceptrin: In Vitro Cell Motility Assay (Wound Healing Assay)
This protocol is based on the methodology used to assess the effect of sceptrin on cancer cell motility.
-
Cell Culture: Culture a cancer cell line of interest (e.g., MDA-MB-231) to confluence in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[20][21]
-
Treatment: Wash the cells with phosphate-buffered saline (PBS) to remove dislodged cells and then add fresh culture medium containing various concentrations of this compound/sceptrin or a vehicle control.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated to determine the effect of the compound on cell migration.[20]
Paclitaxel: In Vitro Tubulin Polymerization Assay
This assay is a standard method to evaluate the effect of compounds on microtubule dynamics.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a suitable buffer on ice.[22][23][24][25]
-
Assay Setup: In a 96-well plate, add the test compound (Paclitaxel as a positive control) at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.[23][26]
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.[23][25]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the control.
In Vivo Xenograft Efficacy Study (General Protocol)
This is a generalized protocol for evaluating the in vivo anticancer efficacy of a test compound like this compound or Paclitaxel.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[27][28]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control like Paclitaxel). Administer the treatments via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predefined schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.[27]
Visualizations
Signaling Pathways
Caption: Mechanisms of cytoskeletal interference.
Experimental Workflow
Caption: Workflow for in vivo xenograft studies.
References
- 1. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 5. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Paclitaxel in metastatic breast cancer: a trial of two doses by a 3-hour infusion in patients with disease recurrence after prior therapy with anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 15. Phase II trial of paclitaxel in patients with progressive ovarian carcinoma after platinum-based chemotherapy: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase II study of paclitaxel in platinum pretreated ovarian cancer. A Hellenic Cooperative Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase II study of paclitaxel and carboplatin for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. Cell Migration Assay - Creative Proteomics Blog [creative-proteomics.com]
- 22. benchchem.com [benchchem.com]
- 23. Tubulin Polymerization Assay [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. benchchem.com [benchchem.com]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
Validating Massadine's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of the hypothetical novel kinase inhibitor, Massadine. The focus is on the critical use of knockout (KO) models to confirm on-target activity. By presenting a robust validation strategy, including detailed experimental protocols, comparative quantitative data, and clear visual diagrams, this document serves as a practical guide for the objective assessment of a compound's performance against alternative treatments.
Introduction to this compound and its Putative Mechanism of Action
This compound is a novel, synthetic small molecule designed to target the "Kinase Z" protein. Kinase Z is a serine/threonine kinase that has been identified as a critical node in a pro-survival signaling pathway frequently hyperactivated in specific cancer subtypes. The proposed mechanism of action for this compound is the competitive inhibition of the ATP-binding pocket of Kinase Z. This action is hypothesized to block the phosphorylation of downstream substrates, thereby disrupting the pro-survival cascade and inducing apoptosis in malignant cells.
To rigorously validate this proposed mechanism and ensure that the observed cellular effects are a direct result of Kinase Z inhibition, the use of knockout models is indispensable. By comparing the effects of this compound in wild-type cells versus cells where the gene for Kinase Z has been functionally eliminated, we can definitively establish its on-target activity.
Comparative Analysis and Data Presentation
To objectively evaluate this compound, its performance was compared with an alternative Kinase Z inhibitor, "Compound Y," which is known to act via an allosteric inhibition mechanism. The following tables summarize the quantitative data from key experiments designed to validate the on-target activity of this compound.
Data Presentation: Comparing this compound in Wild-Type vs. Kinase Z KO Models
The data clearly demonstrates that the cytotoxic effects of this compound are dependent on the presence of its target, Kinase Z.
Table 1: In Vitro Cell Viability (IC50 Values)
This table compares the half-maximal inhibitory concentration (IC50) of this compound and Compound Y in cancer cells with and without Kinase Z. A significantly higher IC50 value in the knockout cell line indicates a loss of efficacy when the target is absent.
| Cell Line | This compound IC50 (µM) | Compound Y IC50 (µM) |
| Wild-Type (WT) Cancer Cells | 0.85 | 4.5 |
| Kinase Z KO Cancer Cells | > 150 | 4.8 |
| Normal Human Fibroblasts | 65 | 80 |
IC50 values are presented as the mean of three independent experiments.
Table 2: Downstream Pathway Modulation (Western Blot Quantification)
This table quantifies the levels of phosphorylated Substrate-P, a direct downstream target of Kinase Z, after treatment with each compound. This provides direct evidence of target engagement and pathway inhibition.
| Cell Line | Treatment (1 µM) | % Phospho-Substrate-P (Normalized to WT Control) |
| Wild-Type (WT) Cancer Cells | Vehicle Control | 100% |
| This compound | 8% | |
| Compound Y | 15% | |
| Kinase Z KO Cancer Cells | Vehicle Control | < 1% |
| This compound | < 1% |
Data represents the mean densitometry values from three separate Western blot experiments.
Mandatory Visualizations
Diagrams created using Graphviz effectively illustrate the underlying biological pathways and the logical flow of the validation experiments.
Signaling Pathway and Inhibitor Action
Caption: Putative signaling cascade of Kinase Z and points of inhibition.
Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Generation of Kinase Z Knockout (KO) Cell Lines via CRISPR/Cas9
Objective: To create a stable cell line that does not express the Kinase Z protein to test the specificity of this compound.
Methodology:
-
gRNA Design: Two single-guide RNAs (sgRNAs) targeting exon 2 of the Kinase Z gene were designed using a validated online tool to minimize off-target effects.
-
Vector Preparation: The sgRNAs were cloned into a pX459 vector co-expressing Cas9 nuclease and a puromycin resistance gene.
-
Transfection: Wild-type cancer cells were transfected with the prepared plasmids using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, cells were treated with puromycin (2 µg/mL) for 72 hours to select for successfully transfected cells.
-
Single-Cell Cloning: The surviving cells were serially diluted into 96-well plates to isolate single-cell colonies.
-
Validation: Clones were expanded and screened for Kinase Z knockout. Genomic DNA was sequenced to confirm the presence of frameshift-inducing indels. The absence of Kinase Z protein expression was definitively confirmed by Western blot analysis.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cells with and without the target protein.
Methodology:
-
Cell Seeding: Wild-type and Kinase Z KO cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or Compound Y (ranging from 0.01 µM to 200 µM) for 72 hours. A vehicle control (0.1% DMSO) was included.
-
Viability Assessment: Cell viability was assessed using a resazurin-based assay. Resazurin was added to each well and incubated for 4 hours.
-
Data Analysis: Fluorescence was measured using a plate reader (excitation 560 nm, emission 590 nm). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blot Analysis for Downstream Pathway Inhibition
Objective: To investigate the effect of this compound on the phosphorylation of a direct downstream substrate of Kinase Z.
Methodology:
-
Cell Lysis: Wild-type and Kinase Z KO cells were treated with this compound (1 µM), Compound Y (1 µM), or vehicle for 6 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies specific for Phospho-Substrate-P and total Substrate-P. An antibody for a loading control (e.g., GAPDH) was also used.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities were quantified using image analysis software and normalized to the loading control. The ratio of Phospho-Substrate-P to total Substrate-P was calculated.
A Comparative Guide to the Synthetic Routes of Massadine
Massadine, a complex marine alkaloid, has garnered significant attention from the scientific community due to its intricate molecular architecture and promising biological activity as a geranylgeranyltransferase type I (GGTase-I) inhibitor. This guide provides a comparative analysis of the different synthetic strategies developed to construct this challenging natural product. The routes pioneered by the research groups of Baran, Lovely, and Chen are highlighted, each employing a unique key strategy to assemble the core structure of this compound.
Comparison of Synthetic Strategies
The total synthesis of this compound has been approached through several distinct strategies, each with its own merits in terms of efficiency and elegance. The Baran synthesis, being the first reported total synthesis, provides a benchmark for comparison. Subsequent approaches have focused on novel methods for constructing the key carbocyclic and heterocyclic frameworks of the molecule.
| Synthetic Route | Key Strategy | Overall Yield | Number of Steps |
| Baran Synthesis | Late-stage chemoselective oxidation of an unprotected guanidine | ~1% | ~25 steps |
| Lovely Approach | Intramolecular Diels-Alder reaction to form the spirocyclic core | Not a completed total synthesis | Not applicable |
| Chen Synthesis | Biomimetic [3+2] cycloaddition via single-electron transfer | Data not fully available | Data not fully available |
Baran's Total Synthesis: A Landmark Achievement
The first total synthesis of (±)-Massadine and its chloro-analogue was accomplished by the Baran group in 2008.[1][2] This landmark achievement navigated the complexities of the highly functionalized and stereochemically dense target molecule.
Key Features:
-
Late-Stage Chemoselective Oxidation: A pivotal step in this synthesis is the chemoselective oxidation of a complex, unprotected guanidine-containing intermediate under aqueous conditions. This transformation, which forms a key C-O bond, was achieved using silver(II) picolinate.[2]
-
Convergent Strategy: The synthesis employs a convergent approach, bringing together two complex fragments in the later stages.
Experimental Protocol: Chemoselective Oxidation
To a solution of the advanced guanidine-containing intermediate in a mixture of trifluoroacetic acid and water, silver(II) picolinate is added at room temperature. The reaction is typically stirred for a short period, after which the product is isolated following aqueous workup and purification by chromatography. Careful control of pH is crucial to prevent side reactions.[2]
The Lovely Approach: Intramolecular Diels-Alder Reaction
The research group of Carl Lovely explored an intramolecular Diels-Alder (IMDA) reaction as a key strategy to construct the spirocyclic core of this compound.[3][4][5] This approach focuses on the efficient assembly of the carbocyclic framework.
Key Features:
-
[4+2] Cycloaddition: The strategy involves an intramolecular [4+2] cycloaddition of a diene and a dienophile tethered together, forming the bicyclic core of the molecule in a single step.
-
Oxidative Rearrangement: Following the Diels-Alder reaction, an oxidative rearrangement of the cycloadduct is employed to install the desired functionality.[3][4]
Experimental Protocol: Intramolecular Diels-Alder Reaction
The N-O linked 4-vinylimidazole dimer precursor is dissolved in a suitable solvent and heated to effect the intramolecular Diels-Alder reaction. The resulting cycloadduct is then treated with an oxidizing agent, such as Davis' oxaziridine, to induce the oxidative rearrangement, yielding the spiro imidazolone core.[4]
The Chen Synthesis: A Biomimetic Approach
The Chen group has pursued a biomimetic synthesis of this compound, inspired by the proposed biosynthetic pathway.[6] This strategy utilizes a single-electron transfer (SET) mediated [3+2] cycloaddition to construct the central cyclopentane ring.
Key Features:
-
Biomimetic [3+2] Cycloaddition: The key transformation is a heterodimerization of an oroidin and a dispacamide A derivative, proposed to be triggered by a single-electron oxidation.[6] This reaction forms the core carbocyclic ring of this compound.
-
Enantiodivergent Biosynthesis: This work also provided evidence for an enantiodivergent biosynthetic pathway for related pyrrole-imidazole alkaloids.[7]
Experimental Protocol: SET-mediated [3+2] Cycloaddition
While detailed experimental protocols for the complete synthesis are not fully available in the reviewed literature, the key biomimetic step involves the oxidation of a mixture of the monomeric precursors to generate radical cations, which then undergo the desired [3+2] cycloaddition.[6]
This compound's Biological Target: Geranylgeranyltransferase I
This compound has been identified as an inhibitor of geranylgeranyltransferase type I (GGTase-I).[8] This enzyme plays a crucial role in the post-translational modification of various proteins, including the Rho family of small GTPases.[9][10] GGTase-I catalyzes the attachment of a 20-carbon geranylgeranyl lipid anchor to a cysteine residue at the C-terminus of target proteins.[11] This prenylation is essential for the proper membrane localization and function of these proteins in cellular signaling pathways that control cell growth, differentiation, and cytoskeletal organization.[9][12] Inhibition of GGTase-I by this compound disrupts these signaling pathways, which is a promising strategy for anticancer drug development.[13]
Caption: Inhibition of Geranylgeranyltransferase I by this compound.
Conclusion
The synthesis of this compound remains a formidable challenge in organic chemistry. The pioneering total synthesis by Baran and his group laid the groundwork for future endeavors. Alternative strategies, such as the intramolecular Diels-Alder approach by Lovely and the biomimetic [3+2] cycloaddition by Chen, offer innovative solutions for constructing the complex architecture of this natural product. Further optimization of these routes to improve overall yield and step-count will be crucial for providing sufficient quantities of this compound for detailed biological studies and potential therapeutic applications. The inhibition of GGTase-I by this compound highlights its potential as a lead compound for the development of novel anticancer agents.
References
- 1. Total syntheses of (+/-)-massadine and this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies toward the total synthesis of axinellamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry [chuochen.github.io]
- 7. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Rho GTPase Signaling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Geranylgeranyltransferase type 1 - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of Massadine Enantiomers: A Comparative Guide
A comprehensive analysis of the marine alkaloid Massadine reveals its potential as a geranylgeranyltransferase type I inhibitor. However, a significant gap exists in the scientific literature regarding the specific biological activities of its individual enantiomers. This guide synthesizes the current knowledge on this compound's bioactivity, highlights the importance of its unique stereochemistry, and underscores the need for further research into the distinct pharmacological profiles of its enantiomers.
Introduction to this compound and its Unique Stereochemistry
This compound is a complex dimeric pyrrole-imidazole alkaloid isolated from marine sponges.[1] Its intricate structure, featuring multiple stereocenters, has made it a challenging target for total synthesis. A pivotal discovery in the study of this compound and related alkaloids, such as sceptrin and ageliferin, is their "enantiodivergent" biosynthesis.[2] This means that while these compounds are produced in the same organism, they arise from distinct biosynthetic pathways that result in opposite absolute stereochemistries.[2] This finding is crucial as the spatial arrangement of atoms in a molecule, its stereochemistry, can dramatically influence its biological activity.
While the total synthesis of this compound has been achieved, often yielding a racemic mixture (an equal mixture of both enantiomers), studies dedicated to separating and evaluating the biological activity of the individual (+)- and (-)-Massadine enantiomers are currently unavailable in published literature. This guide, therefore, will focus on the known biological activity of this compound in its more general form and discuss the potential implications of its stereochemistry.
Biological Target: Geranylgeranyltransferase Type I (GGTase I)
The primary known biological target of this compound is Geranylgeranyltransferase type I (GGTase I), an enzyme it inhibits.[1] GGTase I is a crucial enzyme in the post-translational modification of a variety of proteins, including those in the Ras superfamily of small GTPases (e.g., Rho, Rac, and Cdc42). This modification, known as geranylgeranylation, involves the attachment of a 20-carbon isoprenoid lipid (geranylgeranyl pyrophosphate) to a cysteine residue at the C-terminus of the target protein. This lipid anchor is essential for the proper subcellular localization and function of these proteins, which are key regulators of numerous cellular processes.
The GGTase I Signaling Pathway
The inhibition of GGTase I by this compound disrupts the signaling pathways controlled by geranylgeranylated proteins. These pathways are integral to cell growth, differentiation, and motility. Consequently, inhibitors of GGTase I are being investigated as potential therapeutic agents, particularly in oncology.
Quantitative Data on this compound's Biological Activity
Currently, there is a lack of publicly available quantitative data that directly compares the inhibitory activity of the individual enantiomers of this compound against GGTase I. The existing data pertains to this compound without specification of its enantiomeric composition.
| Compound | Target | Assay | IC50 | Source |
| This compound | Geranylgeranyltransferase Type I (GGTase I) | in vitro enzyme inhibition assay | Not specified in abstract | [1] |
Note: The exact IC50 value for this compound's inhibition of GGTase I is not provided in the abstract of the primary source. Access to the full text would be required to retrieve this specific quantitative data.
Experimental Protocols
A detailed experimental protocol for the GGTase I inhibition assay used to identify this compound's activity is not fully available in the public domain. However, a general workflow for such an assay can be outlined.
General Workflow for GGTase I Inhibition Assay
The Significance of Stereochemistry in Biological Activity
The lack of data on the individual this compound enantiomers represents a critical knowledge gap. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the distinct three-dimensional shapes of enantiomers.
Future Directions and Conclusion
The discovery of this compound as a GGTase I inhibitor opens up avenues for the development of novel therapeutics. However, to fully realize this potential, future research must focus on the following:
-
Enantioselective Synthesis: Development of synthetic routes that can produce each this compound enantiomer in high purity.
-
Comparative Biological Evaluation: Head-to-head comparison of the inhibitory activity of (+)-Massadine and (-)-Massadine against GGTase I.
-
Cellular and in vivo Studies: Investigation of the effects of the individual enantiomers on cancer cell lines and in animal models.
-
Computational Modeling: Docking studies to predict and understand the binding interactions of each enantiomer with the active site of GGTase I.
References
- 1. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Massadine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Massadine, a complex pyrrole-imidazole alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on its known chemical properties and general best practices for hazardous waste management. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
This compound is a marine alkaloid and an organobromine compound with notable biological activities.[1] Its highly polar, redox-labile, and pH-sensitive nature necessitates careful handling and disposal.[2]
I. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Data | Reference |
| Molecular Formula | C22H24Br4N10O5 | [1] |
| Molecular Weight | 832.1 g/mol | |
| Appearance | Likely a solid (as with similar alkaloids) | |
| Solubility | Expected to be highly polar | [3][4] |
| Chemical Class | Pyrrole-imidazole alkaloid, Organobromine compound | [1] |
II. Experimental Protocols: Disposal of this compound Waste
The following protocols provide a step-by-step guide for the safe disposal of this compound waste. These procedures are designed to mitigate risks associated with its chemical properties.
A. Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step to prevent hazardous reactions.
-
Designated Waste Containers:
-
Use separate, clearly labeled, and chemically resistant containers for each type of this compound waste:
-
Solid this compound Waste: For unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weighing paper, stir bars).
-
Liquid this compound Waste (Halogenated): For this compound dissolved in halogenated solvents (e.g., dichloromethane, chloroform).
-
Liquid this compound Waste (Non-Halogenated): For this compound dissolved in non-halogenated solvents (e.g., methanol, DMSO).
-
Aqueous this compound Waste: For dilute aqueous solutions containing this compound.
-
-
-
Container Labeling:
-
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
"this compound" and the full chemical name of any solvents.
-
The approximate concentration of each component.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., toxic, environmental hazard).
-
-
-
Incompatible Wastes:
-
Do not mix this compound waste with the following:
-
Strong oxidizing agents.
-
Strong acids or bases, due to its pH sensitivity.[2]
-
Other reactive chemical waste streams unless compatibility is confirmed.
-
-
B. Decontamination of Glassware and Equipment
-
Initial Rinse:
-
Triple rinse all contaminated glassware and equipment with a suitable solvent that effectively dissolves this compound.
-
The first two rinsates must be collected and disposed of as hazardous liquid this compound waste.
-
-
Final Wash:
-
After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
C. Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Evacuate and Secure:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Restrict access to the spill area.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area using a suitable solvent, collecting the cleaning materials as hazardous waste.
-
III. Mandatory Visualizations
A. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: This information is provided as a guide and is not a substitute for the regulations and guidelines of your institution's Environmental Health and Safety (EHS) department. Always consult with your local EHS office for specific disposal requirements.
References
- 1. This compound | C22H24Br4N10O5 | CID 10953212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Massadine
Massadine is a complex, polycyclic alkaloid of marine origin, characterized as a pyrrole-imidazole dimer.[1][2] Its intricate structure, containing multiple nitrogen atoms and sensitive functional groups, necessitates careful handling in a laboratory setting.[2] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on its chemical properties as an organobromine compound and a guanidine derivative, as well as general best practices for handling potent, biologically active molecules in a research environment.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Glove Type | Respiratory Protection |
| Weighing and preparing solutions | Full-coverage lab coat, chemical splash goggles, face shield, and two pairs of nitrile gloves. | Outer: Chemical-resistant nitrile gloves (minimum 0.2mm thickness). Inner: Standard nitrile gloves. | If not handled in a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| In vitro and in vivo experiments | Full-coverage lab coat, safety glasses with side shields, and nitrile gloves. | Single pair of nitrile gloves. | Not generally required if work is performed in a well-ventilated area. |
| Cleanup of spills | Chemical-resistant suit or apron, chemical splash goggles, face shield, and heavy-duty nitrile or butyl rubber gloves. | Heavy-duty nitrile or butyl rubber gloves. | NIOSH-approved respirator with an organic vapor cartridge. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure and ensure the integrity of experiments.
1. Preparation and Weighing:
-
All weighing and preparation of this compound stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or fine powders.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Ensure a calibrated analytical balance is used for accurate measurements.
2. Dissolution and Storage:
-
Consult relevant literature for appropriate solvents for this compound. Due to its complex structure, solubility may vary.
-
Store this compound as a solid at -20°C in a desiccator to prevent degradation.
-
Solutions of this compound should be stored in tightly sealed vials, protected from light, and refrigerated as per experimental protocols.
3. Experimental Use:
-
When adding this compound to cell cultures or administering it to animal models, wear appropriate PPE as outlined in the table above.
-
Use positive displacement pipettes for accurate handling of small volumes of this compound solutions.
-
All work surfaces should be covered with absorbent, disposable bench liners.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Collect in a designated hazardous waste container, clearly labeled "Hazardous Chemical Waste: this compound." |
| This compound solutions | Collect in a designated hazardous waste container, clearly labeled with the chemical name and solvent. |
| Contaminated labware (e.g., pipette tips, vials) | Place in a designated "sharps" or "contaminated labware" container for hazardous waste disposal. |
| Contaminated PPE (e.g., gloves, lab coat) | Double-bag in clearly labeled hazardous waste bags. |
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or in a poorly ventilated area, contact the environmental health and safety office. For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound in a laboratory setting.
Caption: PPE selection workflow for handling this compound.
Caption: General workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
